molecular formula C25H22N2O5 B1588846 Fmoc-Phe(4-CONH2)-OH CAS No. 204716-17-6

Fmoc-Phe(4-CONH2)-OH

Número de catálogo: B1588846
Número CAS: 204716-17-6
Peso molecular: 430.5 g/mol
Clave InChI: MUNGLNMRFZUOTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-L-4-carbamoylphe>

Propiedades

IUPAC Name

(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGLNMRFZUOTD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Potential of Fmoc-Phe(4-CONH2)-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and applications of Fmoc-Phe(4-CONH2)-OH, a key building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its core characteristics, experimental protocols for its application, and its role in modern synthetic chemistry.

This compound, also known as N-α-Fmoc-4-carboxamido-L-phenylalanine, is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in the creation of custom peptides. The 4-carboxamido modification on the phenyl ring offers a unique functional group for further chemical modifications or to influence the peptide's overall properties, such as solubility and binding interactions.

Core Chemical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. These values are essential for its effective use in experimental design and execution.

Identifier Value Source
IUPAC Name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(aminocarbonyl)phenyl]propanoic acid
CAS Number 204716-17-6[1]
Molecular Formula C25H22N2O5[1]
Molecular Weight 430.45 g/mol [1]
Property Value Source
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in organic solvents such as DMF and DMSO.[2]
Storage Recommended to be stored at 2-8°C for long-term stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a monomeric unit in the Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

General Experimental Protocol for Incorporation of this compound in SPPS:

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

  • Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in an appropriate solvent, typically DMF, for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Activation and Coupling:

    • This compound is pre-activated in a separate vessel. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • The activated this compound solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3][4][5]

Role in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role in drug development is as a specialized building block. The introduction of the 4-carboxamido-phenylalanine residue into a peptide sequence can be a strategic design element to:

  • Enhance Binding Affinity: The amide group can participate in hydrogen bonding interactions with biological targets.

  • Improve Solubility: The polar amide group can increase the overall hydrophilicity of a peptide.

  • Introduce a Point for Conjugation: The amide functionality can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.

The unique properties conferred by the 4-carboxamido group make this amino acid derivative a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics.[6]

Visualizing the Workflow

To better illustrate the process of incorporating this compound into a peptide chain, the following diagrams outline the key stages of the experimental workflow.

sp_peptide_synthesis_workflow Resin Resin Support Swelling 1. Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Activated this compound) Washing_1->Coupling Washing_2 5. Washing (DMF/DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat For next amino acid Cleavage Final Cleavage from Resin Washing_2->Cleavage After final amino acid

Figure 1: Solid-Phase Peptide Synthesis Workflow for this compound incorporation.

amino_acid_activation cluster_reactants Reactants cluster_process Activation Process cluster_product Product AA This compound Activation Activation in DMF AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activated_AA Activated Amino Acid Activation->Activated_AA

Figure 2: Activation of this compound for SPPS.

References

An In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Phe(4-CONH2)-OH, with the systematic name (2S)-3-(4-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. The presence of the 4-carbamoylphenyl side chain offers unique structural and functional properties to synthetic peptides, making it a valuable tool in peptidomimetic design and drug discovery. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a phenylalanine core, where the phenyl ring is substituted at the para (4th) position with a carboxamide group (-CONH2). The alpha-amino group is protected by the base-labile Fmoc group.

Molecular Formula: C₂₅H₂₂N₂O₅[1]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 430.46 g/mol [2][3]
CAS Number 204716-17-6[2][4]
Appearance White to off-white solid[4]
Purity Typically ≥97% or ≥99% (by HPLC)[4]
Boiling Point (calculated) 713.4 ± 60.0 °C at 760 mmHg[1][3]
Solubility Soluble in polar organic solvents such as DMF and NMP; insoluble in water.

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a 4-carbamoylphenylalanine residue can influence the peptide's conformation, solubility, and biological activity. The carboxamide group can participate in hydrogen bonding, potentially enhancing receptor binding or improving pharmacokinetic properties.

A notable application of the D-isomer of 4-carbamoylphenylalanine is in the synthesis of somatostatin receptor antagonists, which are being investigated as potential antidiabetic agents[1]. This highlights the relevance of this unnatural amino acid in designing peptides with therapeutic potential.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the specific peptide sequence.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling:

    • In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) are added to activate the carboxylic acid of this compound.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Fmoc solid-phase peptide synthesis for the incorporation of this compound.

Fmoc_SPPS_Workflow Start Start: Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 Wash: DMF Deprotection->Wash1 Coupling Coupling: Activated amino acid added to resin Wash1->Coupling Activation Activation of This compound: Coupling Reagent + Base in DMF Activation->Coupling Wash2 Wash: DMF Coupling->Wash2 End End: Resin with elongated peptide chain Wash2->End

A single cycle of Fmoc solid-phase peptide synthesis.

References

The Strategic Role of Fmoc-Phe(4-CONH2)-OH in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) has emerged as a critical building block for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of its applications, synthesis, and incorporation into bioactive peptides, offering a vital resource for scientists at the forefront of therapeutic peptide design.

Core Applications in Peptide Synthesis and Drug Discovery

This compound is an N-α-Fmoc protected derivative of phenylalanine, featuring a carboxamide group at the para position of the phenyl ring. This modification imparts unique properties to peptides, influencing their conformation, solubility, and biological activity. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS) , a foundational technology for the creation of custom peptides for a wide array of research and therapeutic purposes.

The introduction of the 4-carboxamide moiety can enhance the pharmacological properties of peptides. For instance, it can modulate receptor binding affinity and specificity, improve metabolic stability by providing resistance to enzymatic degradation, and influence the peptide's overall pharmacokinetic profile. These attributes make this compound a valuable tool in the development of novel peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs) and other biological targets.

Synthesis of Fmoc-L-4-carboxamidophenylalanine

The synthesis of Fmoc-L-4-carboxamidophenylalanine is a critical process that ensures the high purity required for successful peptide synthesis. A selective method for the preparation of primary amides from carboxylic acids provides a robust route to this key building block.

Key Synthetic Data
ParameterValueReference
Starting MaterialN-α-Fmoc-L-aspartic acid β-tert-butyl esterWang, W. et al. (1999)
Key ReagentsBOP, HOBt, NH₄Cl, DIEAWang, W. et al. (1999)
SolventDMFWang, W. et al. (1999)
Overall Yield~70%Wang, W. et al. (1999)
Purity>98% (by HPLC)Typical commercial specification
Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is based on the method described by Wang, W., et al. in Tetrahedron Letters (1999).

  • Activation: To a solution of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (1 equivalent) in dimethylformamide (DMF), add benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Amidation: Add ammonium chloride (NH₄Cl, 5 equivalents) and N,N-diisopropylethylamine (DIEA, 5 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Fmoc-L-4-carboxamidophenylalanine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start N-α-Fmoc-L-aspartic acid β-tert-butyl ester activation Activation (BOP, HOBt in DMF) start->activation amidation Amidation (NH4Cl, DIEA) activation->amidation workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for Fmoc-L-4-carboxamidophenylalanine.

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The efficiency of the coupling step is crucial for the overall success of the synthesis.

Quantitative Data for SPPS Incorporation
ParameterTypical ValueNotes
Coupling ReagentHBTU/HATU/PyBOPChoice depends on the sequence and steric hindrance.
Equivalents of Amino Acid3-5 eq.Relative to resin loading capacity.
Coupling Time30-120 minCan be monitored by a Kaiser test.
Coupling Efficiency>99%Under optimized conditions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle for the incorporation of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM, 3-5 times).

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

SPPS_Cycle cluster_spps Fmoc-SPPS Coupling Cycle start Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling of this compound (HBTU/DIEA in DMF) washing1->coupling washing2 DMF/DCM Wash coupling->washing2 next_cycle Ready for Next Cycle washing2->next_cycle

Workflow for a single coupling cycle in Fmoc-SPPS.

Biological Activity and Signaling Pathways of Peptides Containing 4-Carboxamidophenylalanine

The incorporation of 4-carboxamidophenylalanine can significantly impact the biological activity of peptides. While specific signaling pathways are dependent on the peptide sequence and its target, the introduction of this modified amino acid is a strategy employed in the design of analogs of bioactive peptides such as Peptide YY (PYY) and Neuropeptide Y (NPY), which are involved in appetite regulation and energy homeostasis. These peptides primarily act through Y-family GPCRs.

For example, a hypothetical PYY analog containing 4-carboxamidophenylalanine at a key position for receptor interaction could modulate the downstream signaling of the Y2 receptor.

Signaling_Pathway cluster_signaling Hypothetical Signaling of a PYY Analog ligand PYY Analog [Phe(4-CONH2)] receptor Y2 Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream Modulation of Neuronal Activity (e.g., Appetite Suppression) camp->downstream

A Technical Guide to Fmoc-Phe(4-CONH2)-OH: Synthesis, Properties, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH), a valuable synthetic amino acid for solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in SPPS, and explores the biological significance of incorporating the 4-carboxamidophenylalanine moiety into peptides, particularly in the context of opioid receptor signaling.

Core Physicochemical Properties

This compound is a white solid material utilized as a building block in the synthesis of peptides.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 204716-17-6[2][3]
Molecular Formula C25H22N2O5[3]
Molecular Weight 430.45 g/mol [3]
Purity ≥97% to ≥99.49% (HPLC)[1][3]
Boiling Point 713.4 ± 60.0 °C at 760 mmHg[1]
IUPAC Name (2S)-3-[4-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid[1]
Physical Form Solid[1]
Storage Temperature Room Temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from a readily available precursor. The following protocol is based on established methods for the stereospecific synthesis of 4-substituted phenylalanine derivatives.[4]

Experimental Protocol: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is adapted from the palladium-catalyzed carbonylation of a protected tyrosine derivative.

Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester

  • To a solution of Nα-Benzyloxycarbonyl-L-tyrosine benzyl ester in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., pyridine or triethylamine) and cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf2O) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the triflate derivative.

Step 2: Palladium-Catalyzed Carboxamidation

  • In a pressure vessel, dissolve the Nα-Benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester in a suitable solvent such as dimethylformamide (DMF).

  • Add a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a source of ammonia (e.g., ammonium chloride), and a base (e.g., potassium carbonate).

  • Pressurize the vessel with carbon monoxide gas to the desired pressure.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, carefully vent the vessel, and work up the reaction mixture to isolate the Nα-Benzyloxycarbonyl-L-4-carboxamidophenylalanine benzyl ester.

Step 3: Deprotection to Yield L-4-carboxamidophenylalanine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).

  • Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.

  • Monitor the reaction for completion, filter off the catalyst, and concentrate the filtrate to obtain L-4-carboxamidophenylalanine.

Step 4: Fmoc Protection

  • Dissolve the L-4-carboxamidophenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and aqueous sodium carbonate solution.

  • Cool the solution to 0 °C and add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the same organic solvent dropwise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.

  • Acidify the aqueous layer and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to yield Fmoc-L-4-carboxamidophenylalanine (this compound).

Synthesis_Workflow start Nα-Z-L-Tyr-OBzl triflate Nα-Z-L-Tyr(OTf)-OBzl start->triflate Tf2O, Base carboxamide Nα-Z-L-Phe(4-CONH2)-OBzl triflate->carboxamide Pd(0), CO, NH3 source deprotected H-L-Phe(4-CONH2)-OH carboxamide->deprotected H2, Pd/C final_product Fmoc-L-Phe(4-CONH2)-OH deprotected->final_product Fmoc-Cl, Na2CO3 SPPS_Cycle cluster_cycle SPPS Cycle for this compound Incorporation deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Activated This compound wash1->coupling wash2 Final Washing (DMF, DCM) coupling->wash2 wash2->deprotection Next Cycle end Purified Peptide wash2->end Final Cleavage start Resin-Bound Peptide start->deprotection Mu_Opioid_Signaling cluster_membrane Neuronal Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP K_ion_out K+ efflux K_channel->K_ion_out Ca_ion_in Ca2+ influx Ca_channel->Ca_ion_in agonist Peptide Agonist (containing Phe(4-CONH2)) agonist->MOR:port ATP ATP ATP->AC hyperpolarization Hyperpolarization K_ion_out->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release Ca_ion_in->neurotransmitter_release hyperpolarization->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia

References

A Technical Guide to Fmoc-Phe(4-CONH2)-OH: A Carbamoyl-Modified Phenylalanine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid, commonly known as Fmoc-Phe(4-CONH2)-OH. This non-canonical amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a carbamoyl group on the phenyl ring of phenylalanine. This modification is of significant interest in drug discovery and development for its potential to modulate the biological activity, stability, and receptor interaction of synthetic peptides.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic protocols.

PropertyValueCitations
Molecular Weight 430.46 g/mol [1][2]
Molecular Formula C25H22N2O5[3]
CAS Number 204716-17-6[1][2]
Full Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid[2]
Synonyms Fmoc-Phe(4-Carbamoyl)-OH, Fmoc-L-4-carbamoylphenylalanine[2][4]
Appearance White to off-white solid[5]
Purity Typically ≥97%

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[6] The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[6][7] This orthogonal strategy allows for the stepwise elongation of the peptide chain on a solid resin support.[6]

The incorporation of substituted phenylalanines, such as this compound, is a valuable strategy in drug discovery.[8] Altering the aromatic ring can modify how a peptide interacts with its biological receptor, potentially enhancing its efficacy, selectivity, or stability.[8]

Experimental Protocol: General Procedure for Incorporating this compound via SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS. The synthesis proceeds from the C-terminus to the N-terminus.[6]

1. Resin Selection and Preparation:

  • Resin Choice : The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used.[9][10] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate.[9][10]

  • Swelling : The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.[9][10]

2. The SPPS Cycle for Chain Elongation:

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Step A: Fmoc Deprotection

    • The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF.[9][10]

    • The reaction is typically performed for 5-20 minutes at room temperature.[9]

    • This step exposes the free amine at the N-terminus of the growing peptide chain.[9]

  • Step B: Washing

    • Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc byproducts.[6] This is a critical step to prevent side reactions.[6]

  • Step C: Amino Acid Coupling

    • To couple this compound (or another Fmoc-protected amino acid), it must first be activated. A solution of this compound (typically 3-5 equivalents relative to the resin's substitution level) and a coupling agent (e.g., HCTU, HATU, or HBTU) is prepared in DMF.[7][10]

    • A base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is added to the solution to facilitate the formation of the activated ester.[7]

    • This activated amino acid solution is then added to the resin with the exposed N-terminal amine.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., the Kaiser test).

  • Step D: Final Washing

    • After the coupling reaction is complete, the resin is washed again with DMF and other solvents like dichloromethane (DCM) and isopropanol to remove any unreacted reagents and byproducts.[7]

3. Cleavage and Final Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.[9]

  • This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly containing a high concentration of trifluoroacetic acid (TFA).[9]

  • Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are included in the cocktail to protect sensitive residues from reactive cations generated during the cleavage process. A common mixture is TFA/TIS/Water (95:2.5:2.5).[9]

  • The reaction is carried out for 2-3 hours at room temperature.[9]

  • The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and dried.

4. Purification and Analysis:

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Fmoc-SPPS Workflow Diagram

The cyclical nature of the Fmoc solid-phase peptide synthesis process is illustrated in the workflow diagram below.

Fmoc_SPPS_Workflow General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) Start Start: Resin-Bound Peptide (N-term Fmoc Protected) Deprotection Step A: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step B: Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling Step C: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Step D: Wash (DMF) Coupling->Wash2 Forms new peptide bond Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Elongates peptide chain Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage After final amino acid

References

An In-Depth Technical Guide to the Synthesis of Fmoc-L-4-carboxamidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-L-4-carboxamidophenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a carboxamide-functionalized phenylalanine residue. The methodologies presented are based on established synthetic routes, ensuring reproducibility and high purity of the final product.

Synthetic Strategy Overview

The primary and most direct synthesis of Fmoc-L-4-carboxamidophenylalanine involves the amidation of the corresponding carboxylic acid precursor, Fmoc-L-4-carboxyphenylalanine. This method is advantageous due to its mild reaction conditions, which are compatible with the base-labile Fmoc protecting group.[1] The synthesis can be conceptually divided into two main stages:

  • Stage 1: Preparation of Fmoc-L-4-carboxyphenylalanine. This precursor is synthesized from N(α)-benzyloxycarbonyl-L-tyrosine(O-triflate) benzyl ester via a palladium-catalyzed carbonylation reaction.

  • Stage 2: Amidation of Fmoc-L-4-carboxyphenylalanine. The carboxylic acid is converted to the primary amide using a peptide coupling agent in the presence of an ammonia source.

Experimental Protocols

Stage 1: Synthesis of Fmoc-L-4-carboxyphenylalanine

While Fmoc-L-4-carboxyphenylalanine is commercially available, a synthetic route has been described starting from a tyrosine derivative. This involves a palladium (0) catalyzed carbonylation reaction. For the purpose of this guide, we will consider Fmoc-L-4-carboxyphenylalanine as the starting material for the final amidation step.

Stage 2: Synthesis of Fmoc-L-4-carboxamidophenylalanine

This protocol is adapted from the selective amidation method developed by Wang and McMurray, which is designed to be compatible with sensitive functional groups like the Fmoc protecting group.[1]

Reaction:

Materials and Reagents:

  • Fmoc-L-4-carboxyphenylalanine

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of Fmoc-L-4-carboxyphenylalanine (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-4-carboxamidophenylalanine.

Data Presentation

Quantitative data for the synthesis of Fmoc-L-4-carboxamidophenylalanine via the amidation of Fmoc-L-4-carboxyphenylalanine is summarized below. The values are representative and may vary based on reaction scale and purification efficiency.

ParameterValueReference
Starting Material Fmoc-L-4-carboxyphenylalanineWang & McMurray, 1999
Key Reagents EDC·HCl, HOBt, NH₄Cl, DIPEAWang & McMurray, 1999
Solvent DMFWang & McMurray, 1999
Reaction Time 12-24 hoursRepresentative
Yield High[1]
Purity >98% (Post-purification)Representative
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryStandard Practice

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of Fmoc-L-4-carboxamidophenylalanine.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor cluster_stage2 Stage 2: Amidation Tyr_deriv N(α)-Z-L-Tyr(OTf)-OBn Fmoc_COOH_Phe Fmoc-L-4-carboxyphenylalanine Tyr_deriv->Fmoc_COOH_Phe  Pd(0) catalyzed  carbonylation & Fmoc protection Fmoc_Amide_Phe Fmoc-L-4-carboxamidophenylalanine Fmoc_COOH_Phe->Fmoc_Amide_Phe  Amidation in DMF Reagents NH4Cl, EDC, HOBt, DIPEA Reagents->Fmoc_COOH_Phe

Caption: Overall synthetic scheme for Fmoc-L-4-carboxamidophenylalanine.

Experimental_Workflow Start Dissolve Reactants in DMF (Fmoc-L-4-carboxyphenylalanine, NH4Cl, HOBt) Activation Cool to 0°C and Add EDC·HCl and DIPEA Start->Activation Reaction Stir at Room Temperature (12-24h) Activation->Reaction Workup Dilute with EtOAc & Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Workup Isolation Dry, Filter, and Concentrate Workup->Isolation Purification Flash Chromatography or Recrystallization Isolation->Purification Final_Product Pure Fmoc-L-4-carboxamidophenylalanine Purification->Final_Product

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for Fmoc-Phe(4-CONH2)-OH, a derivative of the amino acid phenylalanine commonly used in peptide synthesis.

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid.[1] Understanding its physical and chemical properties is the first step toward safe handling. While detailed experimental data for this specific compound is not extensively published, the following table summarizes key information.

PropertyData
Molecular Formula C25H22N2O5
Molecular Weight 430.45 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%
Solubility Soluble in DMSO (100 mg/mL with sonication)
Boiling Point 713.4 ± 60.0 °C at 760 mmHg

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential health risks upon exposure.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07 (Harmful)WarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07 (Harmful)WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07 (Harmful)WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureGHS07 (Harmful)WarningH335: May cause respiratory irritation

It is crucial to handle this compound with appropriate precautions to avoid adverse health effects.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[2][3]

  • Avoid the formation of dust and aerosols.[2][3]

  • Use in a well-ventilated area, preferably in a fume hood.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Short-term: Store at 2–8°C in a sealed container for daily use.[4]

  • Long-term: For unused stock, store at -15°C or lower to prevent hydrolysis of the Fmoc group.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • To avoid degradation from freeze-thaw cycles, it is recommended to aliquot the compound into single-use vials before freezing.[4]

The following workflow illustrates the recommended procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety goggles) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials (spatula, weighing paper, solvent) prep_hood->prep_materials handle_weigh Weigh the required amount of this compound in the fume hood prep_materials->handle_weigh handle_dissolve Dissolve the compound in the appropriate solvent handle_weigh->handle_dissolve cleanup_seal Tightly seal the stock container handle_dissolve->cleanup_seal cleanup_store Return stock to appropriate storage conditions (-15°C or lower) cleanup_seal->cleanup_store cleanup_waste Dispose of waste in designated hazardous waste container cleanup_store->cleanup_waste cleanup_ppe Doff and dispose of PPE properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Experimental Workflow for Handling this compound

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecification
Eye Protection Safety glasses with side-shields or goggles.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Body Protection Lab coat.[4]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.[3]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

node_task Task Involving This compound node_dust Potential for dust generation? node_task->node_dust node_splash Potential for splash? node_dust->node_splash No node_ppe_respirator Add Respirator node_dust->node_ppe_respirator Yes node_ppe_basic Basic PPE: - Lab Coat - Nitrile Gloves - Safety Glasses node_splash->node_ppe_basic No node_ppe_goggles Use Goggles instead of Safety Glasses node_splash->node_ppe_goggles Yes node_ppe_respirator->node_splash

Figure 2: PPE Selection Logic for this compound

Section 5: First Aid and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Spill Management:

  • Small Spills: Use an inert absorbent material (e.g., vermiculite) to clean up the spill.[4] Place the material in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2] Collect the spilled material and dispose of it as hazardous waste.

The logical flow for responding to an accidental spill is depicted below.

spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect spilled material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste and contaminated PPE according to institutional guidelines decontaminate->dispose

Figure 3: Spill Response Workflow

Section 6: Fire-Fighting Measures

While not highly flammable, this compound can burn.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 7: Toxicological and Ecological Information

By adhering to the guidelines outlined in this document, researchers and professionals can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

In-Depth Technical Guide to Fmoc-Phe(4-CONH2)-OH for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-α-Fmoc-4-carboxamido-L-phenylalanine [Fmoc-Phe(4-CONH2)-OH] is a specialized amino acid derivative crucial for the synthesis of modified peptides. Its unique carboxamide functional group at the para position of the phenyl ring allows for the introduction of specific structural features that can influence the biological activity, stability, and conformational properties of synthetic peptides. This guide provides a comprehensive overview of supplier information, key technical data, and experimental considerations for the effective utilization of this compound in peptide research and drug discovery.

Supplier and Technical Data Overview

A critical first step in sourcing this compound is the verification of its Chemical Abstracts Service (CAS) number, which is 204716-17-6 . Several reputable suppliers offer this reagent, and the technical specifications are summarized below for easy comparison.

Supplier Purity Molecular Weight ( g/mol ) Storage Conditions Solubility
MedChemExpress ≥99.26%[1]430.45[1]Room temperature (powder); -20°C to -80°C (in solvent)[1]Soluble in DMSO
Sigma-Aldrich ≥97%430.46Room temperatureNot specified
Watanabe Chemical Not specified430.46Not specifiedNot specified

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials and Reagents:
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU, HATU, DIC

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol for Coupling this compound:
  • Resin Swelling: The solid-phase resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Activation: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading capacity) is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

  • Coupling: The activated this compound solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, most commonly TFA-based.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (this compound, HBTU, DIEA in DMF) Activation->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotection Next Amino Acid Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide with 4-Carboxamido-Phe Receptor µ-Opioid Receptor (GPCR) Peptide->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Ca_Channel Ca2+ Channel (Inhibition) G_Protein->Ca_Channel K_Channel K+ Channel (Activation) G_Protein->K_Channel cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its prevalence is a testament to its mild deprotection conditions, orthogonality to common side-chain protecting groups, and amenability to automation.[2][3]

This technical guide provides a comprehensive examination of the role of the Fmoc group in peptide synthesis, detailing its chemical principles, quantitative performance data, and detailed experimental protocols.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its strategic application to protect the α-amino group of an amino acid.[2] The core principle of the Fmoc/tBu (tert-butyl) strategy is its orthogonality: the temporary Nα-Fmoc group is labile to basic conditions, while the semi-permanent side-chain protecting groups (often tert-butyl based) are labile to acidic conditions.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without disturbing the protection of reactive side chains.[1]

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[2] Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form dipeptide byproducts.[2]

Deprotection: The Fmoc group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base.[2] The most common deprotection reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection occurs via a base-catalyzed β-elimination mechanism.[4] The secondary amine abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[4] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[3][4]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[2] A typical cycle consists of four main steps, which are repeated for each amino acid in the sequence.[2][3]

Fmoc_SPPS_Cycle start Start with Resin-Bound Peptide (N-terminal Fmoc) deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 Removes Fmoc & adduct coupling 3. Coupling (Fmoc-AA, Activator, Base) wash1->coupling Prepares for next AA wash2 4. Washing (DMF) coupling->wash2 Removes excess reagents end_cycle Peptide Elongated by One Residue wash2->end_cycle end_cycle->deprotection Repeat for next cycle final Final Cleavage (TFA Cocktail) end_cycle->final Is sequence complete?

A single cycle of amino acid addition in Fmoc-SPPS.
Quantitative Data in Fmoc Synthesis

The efficiency of Fmoc deprotection and final cleavage is critical for the overall success of peptide synthesis. The choice of reagents and reaction times directly impacts yield and purity.

Table 1: Comparative Deprotection Kinetics of Common Reagents

Deprotection Reagent Concentration in DMF Half-life (t½) of Deprotection (seconds) Time for >99.9% Deprotection (minutes)
Piperidine 20% (v/v) ~7 ~1.5
Piperazine 5% (w/v) ~50 ~11
Piperazine + DBU 5% (w/v) + 2% (v/v) < 10 < 1

Data extrapolated from studies with Fmoc-Val-OH, providing a reference for relative efficiency.[4]

Table 2: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage

Cleavage Cocktail Composition (v/v) Reagent Name Application Notes
TFA / TIS / H₂O (95:2.5:2.5) - Effective for most sequences, especially with Trp(Boc) and Arg(Pbf) protection.[5][6]
TFA / H₂O (95:5) - For peptides with only Arg(Pbf) and no Trp, Met, or Cys.[7] Use with caution.
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Reagent K A robust, universal cocktail for complex peptides containing multiple sensitive residues like Cys, Met, or Trp.[6][8]
TFA / EDT / TIS / H₂O (94:2.5:1:2.5) - Specifically useful for peptides containing Cys, Met, or Trp to minimize side reactions.[7]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS - A Single Coupling Cycle

This protocol details a standard manual cycle for adding one amino acid to a resin-bound peptide chain.

1. Resin Preparation:

  • Start with 100 mg of Fmoc-protected amino acid-loaded resin in a reaction vessel.

  • Swell the resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes.[3][9] Drain the solvent.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[3]

  • Agitate the mixture for 3 minutes, then drain the solution.[4]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

3. (Optional) Confirmation of Deprotection:

  • Perform a qualitative ninhydrin (Kaiser) test.[5] Take a few beads of resin, wash with ethanol, and add ninhydrin reagents. Heating should produce a deep blue color, indicating the presence of a free primary amine.[10]

4. Amino Acid Coupling:

  • In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve 3-5 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[3]

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the coupling agent).[3]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.[3] For difficult couplings, the reaction time can be extended or a second coupling can be performed.[3]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection cycle.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm, allows for real-time monitoring of the deprotection step.[][12]

1. Sample Collection:

  • During the Fmoc deprotection step (Protocol 1, Step 2), collect the combined filtrates from both piperidine treatments and the initial DMF washes into a volumetric flask of known volume (e.g., 25 mL or 50 mL).

2. Sample Preparation:

  • Dilute the flask to the mark with DMF.

  • Take a small, precise aliquot of this solution and dilute it further with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

3. Measurement:

  • Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

4. Calculation of Resin Loading/Deprotection Yield:

  • The degree of Fmoc deprotection (and thus the loading of the resin) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution_Factor × Initial_Volume_L) / (ε × Resin_Weight_g) where ε (molar extinction coefficient) for the DBF-piperidine adduct is typically ~7800 M⁻¹cm⁻¹.[13]

Visualizing the Core Mechanism

The chemical transformation during the base-catalyzed deprotection of the Fmoc group is a critical process in SPPS.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct (Washed Away) Piperidine->Adduct Scavenging Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Step 1 Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine DBF->Adduct

Mechanism of Fmoc deprotection using piperidine.

Conclusion

The Fmoc protecting group is indispensable in modern solid-phase peptide synthesis. Its unique base-lability provides an orthogonal protection strategy that is compatible with a wide array of acid-labile side-chain protecting groups.[2][] This allows for the synthesis of complex and modified peptides under mild conditions, which is crucial for both academic research and the development of peptide-based therapeutics. The ability to monitor the synthesis in real-time via UV spectroscopy further enhances its utility, making Fmoc-SPPS a robust, reliable, and highly efficient method for constructing precisely defined peptide sequences.[]

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and efficient synthesis of peptides for a vast array of research and therapeutic applications.[1][2][3] This guide provides an in-depth exploration of the core principles, methodologies, and critical considerations in SPPS, offering a technical resource for professionals in peptide research and drug development.

Core Principles of Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4][5][6] This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][7]

The synthesis cycle consists of several key steps that are repeated for each amino acid addition:

  • Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.

  • Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed.[8][9]

Key Chemistries in SPPS: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: Fmoc/tBu and Boc/Bzl.[10] The choice between these strategies depends on the specific peptide sequence, the desired C-terminal modification, and the scale of the synthesis.

  • Fmoc/tBu Strategy: This is the most commonly used approach in modern SPPS.[7][11] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[10][12] The orthogonality of these protecting groups allows for selective deprotection without affecting the other.[9]

  • Boc/Bzl Strategy: This classic approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl (Bzl)-based groups for side-chain protection, which are removed by strong acid.[10] While less common now, the Boc/Bzl strategy remains valuable for synthesizing peptides prone to aggregation and those containing base-sensitive moieties.[10]

The Solid Support: Resins and Linkers

The choice of resin and linker is critical for a successful synthesis, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[5][13][14]

Resin Core Materials

The solid support is typically a polymeric bead that must be inert to the chemical conditions of synthesis and swell appropriately in the solvents used.[5]

Resin TypeCompositionAdvantagesDisadvantages
Polystyrene (PS) Cross-linked with 1-2% divinylbenzeneHigh loading capacity, stable, wide range of functional groups available.[2][15]Hydrophobic, can lead to aggregation of growing peptide chains.
Polyethylene Glycol (PEG) Grafted onto a polystyrene core (PEG-PS) or as a pure PEG resinImproved solvation properties, reduces peptide aggregation.Lower loading capacity, can be more expensive.
Polyacrylamide ---Hydrophilic, suitable for difficult sequences.Mechanically less stable than polystyrene.[13]
Linkers

The linker is a chemical moiety that connects the growing peptide chain to the resin and determines the C-terminal functionality of the cleaved peptide.[14][16]

Linker TypeC-Terminal FunctionalityCleavage ConditionCommon Resins
Wang Linker Carboxylic AcidStrong Acid (e.g., 95% TFA)Wang Resin
2-Chlorotrityl (2-Cl-Trt) Linker Carboxylic Acid or Protected PeptideMild Acid (e.g., 1-5% TFA in DCM)2-Chlorotrityl Chloride Resin
Rink Amide Linker AmideStrong Acid (e.g., 95% TFA)Rink Amide Resin
Sieber Amide Linker AmideMild Acid (e.g., 1% TFA in DCM)Sieber Amide Resin

Protecting Groups: The Key to Specificity

Protecting groups are essential to prevent unwanted side reactions at the reactive functionalities of the amino acids.[12][17][18] They are classified as temporary or permanent based on their lability.

  • Temporary N-terminal Protecting Groups: These are removed at the beginning of each coupling cycle. The most common are Fmoc (removed by a base like piperidine) and Boc (removed by an acid like TFA).[10][12]

  • Permanent Side-Chain Protecting Groups: These protect the reactive side chains of amino acids and are removed during the final cleavage step.[12][17] The choice of side-chain protecting groups is dictated by the N-terminal protection strategy (Fmoc or Boc).[10]

The SPPS Workflow: A Step-by-Step Guide

The following diagram illustrates the cyclical nature of the SPPS process, from resin preparation to the final cleaved peptide.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n times) Deprotection N-α Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Washing2->Final_Cleavage Final Cycle Resin_Prep Resin Swelling & Preparation First_AA First Amino Acid Attachment Resin_Prep->First_AA First_AA->Deprotection Purification Purification & Analysis Final_Cleavage->Purification

Caption: The general workflow of solid-phase peptide synthesis.

Experimental Protocols

Manual Fmoc-SPPS Protocol

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

Quantitative Data for Key SPPS Steps
StepReagent/SolventConcentration/EquivalentsTimeTemperature
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 5-10 minRoom Temp
Amino Acid Activation (DIC/Oxyma) Fmoc-AA:DIC:Oxyma1 : 1 : 1 (relative to each other)5-10 minRoom Temp
Coupling Activated AA to Resin3-5 equivalents1-2 hoursRoom Temp
Final Cleavage (Fmoc/tBu) TFA/TIS/H₂O95% : 2.5% : 2.5%2-4 hoursRoom Temp

Chemical Mechanisms

Peptide Bond Formation (Coupling)

The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA_COOH Fmoc-AA-COOH Activated_Ester Fmoc-AA-Oxyma (Activated Ester) AA_COOH->Activated_Ester + Activator Activator DIC/Oxyma Peptide_NH2 H₂N-Peptide-Resin Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Peptide_NH2->Peptide_Bond + Activated Ester

Caption: The mechanism of peptide bond formation in SPPS.

Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine is commonly used as the base.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate [Intermediate Complex] Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene-Piperidine Adduct Intermediate->Dibenzofulvene Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide

Caption: The mechanism of Fmoc group removal by piperidine.

Peptide Purification and Analysis

Following cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deleted sequences.[19] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both the analysis and purification of synthetic peptides.[19][20][21][22]

RP-HPLC Principles

In RP-HPLC, peptides are separated based on their hydrophobicity.[19] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[19][21]

Typical RP-HPLC Protocol

Materials:

  • Crude peptide dissolved in a minimal amount of aqueous buffer

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Injection: Inject the dissolved crude peptide.

  • Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes).

  • Detection: Monitor the elution of peptides using a UV detector, typically at 215-220 nm, which corresponds to the absorbance of the peptide bond.[19]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.[19]

Common Challenges and Side Reactions

Despite its efficiency, SPPS is not without its challenges. Several side reactions can occur, leading to impurities in the final product.

Side ReactionDescriptionPrevention Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the activated amino acid.Use of activating agents that minimize racemization (e.g., Oxyma, HOBt).
Diketopiperazine Formation Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the support.Use of 2-Cl-Trt resin for the first two amino acids; rapid coupling of the third amino acid.
Aspartimide Formation Cyclization of aspartic acid residues, particularly when followed by glycine, serine, or asparagine.Use of protecting groups that hinder cyclization; careful selection of deprotection conditions.
Aggregation Interchain association of growing peptide chains, leading to incomplete reactions.Use of PEGylated resins, chaotropic salts, or elevated temperatures.

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technology that has enabled significant advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and meticulous purification are paramount to the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers and professionals to navigate the complexities of SPPS and harness its full potential in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4-Carboxamidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. The incorporation of non-canonical amino acids, such as Fmoc-Phe(4-CONH2)-OH (Fmoc-L-4-carboxamidophenylalanine), offers a powerful strategy to enhance the pharmacological properties of synthetic peptides. The 4-carboxamide functional group on the phenylalanine side chain can introduce novel interactions with biological targets, potentially improving binding affinity, selectivity, and metabolic stability.

A key advantage of utilizing this compound is the stability of the 4-carboxamide side chain under the standard conditions of Fmoc-based SPPS. This includes the basic conditions required for Fmoc deprotection (typically piperidine in DMF) and the strongly acidic conditions for final cleavage from the resin (typically trifluoroacetic acid-based cocktails). Consequently, the 4-carboxamide moiety does not necessitate a separate side-chain protecting group, simplifying the synthesis protocol.

This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound. It covers all critical steps from resin preparation to final peptide cleavage and purification, and includes quantitative data derived from typical synthesis outcomes. Furthermore, it presents a relevant biological context for such peptides, focusing on their potential as modulators of opioid receptor signaling.

Data Presentation

The following tables summarize typical quantitative data associated with the solid-phase synthesis of a model peptide containing a 4-carboxamidophenylalanine residue. These values are representative and may vary depending on the specific peptide sequence, scale of synthesis, and equipment used.

Table 1: Materials and Reagents for SPPS

Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g loading
This compoundVariousPeptide synthesis grade
Standard Fmoc-Amino AcidsVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIEA)VariousPeptide synthesis grade
HBTUVariousPeptide synthesis grade
Trifluoroacetic Acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl EtherVariousACS grade

Table 2: Typical Synthesis Parameters and Outcomes for a Model Peptide

ParameterValueNotes
Synthesis Scale0.1 mmolBased on initial resin loading.
Resin Swelling Time30 minIn DMF.
Fmoc Deprotection20% Piperidine in DMF1 x 3 min, 1 x 10 min.
Coupling ReagentHBTU/DIEA4 eq. Amino Acid, 3.9 eq. HBTU, 6 eq. DIEA.
Coupling Time2 hoursMonitored by Kaiser test.
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)2 hours at room temperature.
Crude Peptide Yield75-85%Based on initial resin loading.
Crude Peptide Purity (HPLC)60-70%Varies with sequence and length.
Final Purity after Purification>95%By reverse-phase HPLC.

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the appropriate amount of Rink Amide MBHA resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis with a loading of 0.5 mmol/g).

  • Place the resin in a suitable reaction vessel equipped with a frit for solvent filtration.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the coupling of the first amino acid, this compound, to the deprotected resin. The same procedure is repeated for subsequent amino acids in the peptide sequence.

  • In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HBTU (3.9 equivalents) in DMF.

  • Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Deprotection
  • Wash the deprotected peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the final peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Mandatory Visualization

Signaling Pathway Diagram

Peptides incorporating 4-carboxamidophenylalanine derivatives have been shown to act as potent agonists for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by the activation of the mu-opioid receptor.

mu_opioid_receptor_signaling agonist Peptide Agonist (containing Phe(4-CONH2)) mor Mu-Opioid Receptor (MOR) agonist->mor Binds to g_protein Heterotrimeric G-protein (Gi/o) mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Mu-opioid receptor signaling cascade initiated by a peptide agonist.

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the solid-phase peptide synthesis of a peptide containing this compound.

SPPS_Workflow start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) deprotection->coupling wash Washing (DMF, DCM) coupling->wash cycle Repeat for each amino acid wash->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Final Peptide characterization->end

Application Notes and Protocols for the Use of Fmoc-Phe(4-CONH2)-OH in Custom Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Phe(4-CONH2)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a carboxamide group at the para position of the phenylalanine side chain can significantly influence peptide conformation, solubility, and biological activity. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. These application notes provide detailed protocols and critical considerations for the effective use of Fmoc-Phe(4-CONH2)-OH in solid-phase peptide synthesis (SPPS).

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.

PropertyValueReference
Molecular Formula C25H22N2O5N/A
Molecular Weight 430.46 g/mol N/A
Appearance White to off-white powderN/A
Purity (HPLC) ≥98.0%[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

The following protocols outline the standard procedures for the incorporation of this compound into a peptide sequence using manual and automated solid-phase peptide synthesis.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol details a single coupling cycle for the incorporation of this compound.

Materials and Reagents:

  • This compound

  • SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[2]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[2]

  • Dichloromethane (DCM)[2]

  • Deprotection solution: 20% piperidine in DMF[2][3]

  • Coupling reagents: HBTU, HATU, or TBTU[2][4][5]

  • Base: N,N-Diisopropylethylamine (DIEA)[2][4]

  • Washing solvents: DMF, DCM, Isopropyl alcohol (IPA)[2][3]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[2]

  • Cold diethyl ether[2]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.[2][3]

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[2][3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.[2]

    • Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

    • Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

  • Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.[2]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a vacuum.[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Automated Solid-Phase Peptide Synthesis

Automated synthesizers follow the same fundamental steps as the manual protocol but with automated delivery of reagents and washing steps.

Typical Automated Synthesis Cycle:

StepReagent/SolventTime
Fmoc Deprotection 20% Piperidine in DMF2 x 5 minutes
Wash DMF5-7 cycles
Coupling Pre-activated this compound30-60 minutes
Wash DMF3-5 cycles

Key Experimental Considerations

  • Coupling Reagents: While HBTU and HATU are commonly used, other reagents like TBTU can also be effective.[4] The choice of coupling reagent can influence the efficiency and potential for side reactions.

  • Solvents: DMF is the most common solvent for SPPS.[2] However, for problematic sequences, alternative solvents like N-Methyl-2-pyrrolidone (NMP) might be considered.[6]

  • Monitoring the Reaction: The Kaiser test is a reliable method for detecting free primary amines and ensuring complete coupling.[2]

  • Side Reactions: The carboxamide group on the phenylalanine side chain is generally stable under standard SPPS conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential hydrolysis.

Workflow and Pathway Diagrams

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Resin Swelling\n(DMF)"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash\n(DMF)"]; Couple [label="Coupling\n(this compound,\nCoupling Reagent, DIEA)"]; Wash2 [label="Wash\n(DMF/DCM)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalDeprotect [label="Final Fmoc Deprotection"]; Cleave [label="Cleavage & Deprotection\n(TFA Cocktail)"]; Precipitate [label="Precipitation\n(Cold Ether)"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Repeat; Repeat -> Deprotect [label="Yes"]; Repeat -> FinalDeprotect [label="No"]; FinalDeprotect -> Cleave; Cleave -> Precipitate; Precipitate -> End; } dot Figure 1. General workflow for solid-phase peptide synthesis incorporating this compound.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Proton Abstraction at C9\nof Fluorenyl Group"]; Elimination [label="β-Elimination"]; Products [label="Free Amine (H2N-Peptide-Resin)\n+ Dibenzofulvene (DBF)"]; Adduct [label="DBF-Piperidine Adduct"];

// Edges Fmoc_Peptide -> Intermediate [label=" "]; Piperidine -> Intermediate [label=" "]; Intermediate -> Elimination; Elimination -> Products; Products -> Adduct [label="DBF reacts with Piperidine"]; } dot Figure 2. Mechanism of Fmoc deprotection using piperidine.[3]

Conclusion

The use of this compound in custom peptide synthesis offers a valuable strategy for designing peptides with enhanced biological properties. Adherence to established solid-phase peptide synthesis protocols, careful selection of reagents, and diligent monitoring of reaction completion are essential for achieving high-purity peptides. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully incorporate this unique amino acid into their synthetic targets.

References

Application Notes and Protocols for Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of Fmoc-Phe(4-CONH2)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines potential challenges, optimization strategies, and detailed experimental protocols to ensure high coupling efficiency and peptide purity.

Introduction

This compound is a derivative of phenylalanine containing a carboxamide group at the para position of the phenyl ring. This modification can be crucial for modulating the pharmacological properties of peptides, such as receptor binding, solubility, and proteolytic stability. However, the presence of the polar carboxamide group and the bulky nature of the substituted phenyl ring can present challenges during SPPS, potentially leading to lower coupling efficiencies compared to standard amino acids.

This document provides a comprehensive overview of the factors influencing the coupling efficiency of this compound and offers detailed protocols for its successful incorporation into peptide chains.

Challenges in Coupling this compound

Several factors can contribute to incomplete or inefficient coupling of this compound:

  • Steric Hindrance: The substituted phenyl ring increases the steric bulk of the amino acid, which can hinder its approach to the N-terminal amine of the growing peptide chain.[1]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, making the N-terminus inaccessible.[1][2]

  • Secondary Structure Formation: The formation of stable secondary structures, such as β-sheets, within the resin-bound peptide can also block the coupling site.[2]

  • Suboptimal Activation: Inefficient activation of the carboxylic acid of this compound can lead to slow and incomplete reactions.

Strategies for Optimizing Coupling Efficiency

To overcome these challenges, several strategies can be employed:

  • Use of Potent Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are recommended to ensure complete and rapid acylation.[1][3]

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can drive the reaction to completion.[1][4]

  • Extended Reaction Times: Increasing the coupling time can allow for the successful incorporation of bulky residues.[1][3]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to disrupt aggregation and increase reaction rates.[2] Microwave-assisted synthesis can also be beneficial, though caution must be exercised to avoid racemization.[2]

  • Solvent Choice: Using solvents known to disrupt peptide aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM, can improve coupling efficiency.[1][5]

  • Monitoring Coupling Completion: The Kaiser test is a crucial tool to qualitatively assess the presence of free primary amines on the resin after coupling. A negative result (yellow beads) indicates a complete reaction.

Data Presentation: Expected Coupling Efficiencies

While specific quantitative data for this compound is not extensively published, the following table provides expected coupling efficiencies based on the performance of other challenging amino acids under various conditions. These values should serve as a guideline for optimization.

Coupling ReagentBaseSolventTime (h)Temperature (°C)Expected Coupling Efficiency (%)
HBTU/HOBtDIEADMF22590-95
HATU/HOAtDIEADMF1-225>98
DIC/Oxyma-DMF2-42595-98
COMUDIEADMF125>99
HATU/HOAtDIEANMP240>99

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in SPPS.

Protocol 1: Standard Coupling using HATU

This protocol is suitable for most coupling steps involving this compound.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • SPPS-grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIEA to the solution and pre-activate for 1-2 minutes.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • If the test is positive (blue beads), indicating incomplete coupling, proceed to Protocol 2.

    • If the test is negative (yellow beads), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[6]

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the Kaiser test after the initial coupling is positive.

Procedure:

  • Following the initial coupling (Protocol 1, step 3), drain the coupling solution and wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

  • Add the freshly activated amino acid solution to the resin.

  • Agitate the reaction mixture for an additional 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin as described in Protocol 1, step 4.

Protocol 3: Microwave-Assisted Coupling

Microwave synthesis can enhance coupling efficiency for difficult sequences but requires careful optimization to prevent racemization.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare the activated this compound solution as described in Protocol 1, step 3.

  • Add the activated solution to the resin in a microwave-compatible reaction vessel.

  • Perform the coupling step in a dedicated microwave peptide synthesizer. A typical cycle might be 5-15 minutes at 75-90°C.[2]

  • After the microwave cycle, allow the vessel to cool to room temperature.

  • Perform a Kaiser test and wash the resin as described in Protocol 1, step 4.

Visualization of Experimental Workflows

SPPS_Workflow Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate this compound (e.g., HATU/DIEA in DMF) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash with DMF/DCM Kaiser->Wash2 Negative DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Positive NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Couple

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Cleavage_Workflow Start Completed Peptide-Resin Wash Wash with DCM and Dry Start->Wash Cleave Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash->Cleave Filter Filter and Collect Filtrate Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Dry Dry Peptide Pellet Centrifuge->Dry Purify Purify by HPLC Dry->Purify

References

Application Notes and Protocols: Solubility of Fmoc-Phe(4-CONH2)-OH in N,N-Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-(4-carboxamide) (Fmoc-Phe(4-CONH2)-OH) is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It allows for the incorporation of a phenylalanine residue with a carboxamide group on the phenyl ring, which can be pivotal for modulating the pharmacological properties of synthetic peptides. The solubility of Fmoc-protected amino acids in the reaction solvent, most commonly N,N-Dimethylformamide (DMF), is a critical parameter for ensuring efficient and successful peptide synthesis.[1][2] Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product.[1] This document provides an overview of the available solubility information, a detailed protocol for its experimental determination, and its applications in peptide synthesis.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityConcentration (mM)NotesSource
This compound DMF Data Not Available N/A Expected to be soluble based on the properties of similar compounds. N/A
This compoundDMSO100 mg/mL232.32Ultrasonic assistance may be required.MedChemExpress[3]
Fmoc-Phe-OHDMFReadily SolubleNot SpecifiedQualitative description.Chem-Impex[4]
Fmoc-Phe-OHDMSO100 mg/mL258.11Ultrasonic assistance may be required.MedchemExpress.com[5]
Fmoc-Thr-OHDMF"Clearly Soluble"~250Based on 1 mmole in 2 mL of DMF.Benchchem[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMF

This protocol outlines a general method to determine the solubility of an Fmoc-amino acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of vials.

    • To each vial, add a precise volume of DMF (e.g., 1.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A state of equilibrium is indicated by a constant concentration of the solute in the solution over time.[1]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[1]

    • Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[1]

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.[1]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a cornerstone technique in peptide and protein research, as well as in pharmaceutical development.[6]

  • Peptide Modification: The carboxamide group at the 4-position of the phenylalanine side chain can act as a hydrogen bond donor and acceptor, potentially influencing the peptide's conformation and interaction with biological targets.

  • Drug Development: Incorporation of this modified amino acid can enhance the stability, bioavailability, or target affinity of peptide-based therapeutics.[7]

  • Coupling Step in SPPS: During the coupling step of SPPS, the Fmoc-protected amino acid is dissolved in DMF and activated, usually with reagents like HBTU or HATU, before being added to the resin-bound peptide chain with a free N-terminus.[8] Sufficient solubility in DMF is paramount for the reaction to proceed to completion.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add precise volume of DMF prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (e.g., 24h at 25°C) prep3->equil1 Equilibrate sep1 Centrifuge to pellet undissolved solid equil1->sep1 Separate sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis2 Dilute filtered supernatant sep2->analysis2 Analyze analysis1 Prepare calibration curve with standards analysis4 Determine concentration analysis1->analysis4 analysis3 Inject sample into HPLC analysis2->analysis3 analysis3->analysis4 calc1 Calculate original concentration using dilution factor analysis4->calc1 Calculate

Caption: Workflow for determining the solubility of this compound.

Logical Flow in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with resin-bound amino acid deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling: 1. Dissolve this compound in DMF 2. Activate (e.g., HBTU/DIPEA) 3. Add to resin wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle End of Cycle wash2->end_cycle end_cycle->deprotection Repeat for next amino acid final_cleavage Final Cleavage from Resin and Side-Chain Deprotection end_cycle->final_cleavage After final amino acid

Caption: Role of this compound solubility in the SPPS cycle.

References

Application Notes and Protocols for Peptides Containing 4-Carboxamidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of peptides incorporating the non-natural amino acid 4-carboxamidophenylalanine and its derivatives. The primary application highlighted is in the development of potent and selective mu (µ)-opioid receptor agonists, offering potential avenues for novel analgesic drug discovery.

Application: Development of Potent Mu-Opioid Receptor Agonists

The incorporation of 4-carboxamidophenylalanine derivatives in place of the endogenous tyrosine residue in opioid peptides has been shown to yield compounds with high affinity and potency for the µ-opioid receptor. A notable example is the substitution with 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp), which has led to the development of extraordinarily potent and selective µ-opioid agonists[1]. This modification is believed to facilitate a hydrophobic interaction with a subsite of the receptor, potentially inducing a specific receptor conformation favorable for activation[1].

Quantitative Data
Peptide SequenceModificationTarget ReceptorReported Activity
H-Bcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2Tyr1 replaced with Bcpµ-opioidExtraordinarily potent, µ-selective agonist[1]
Bcp-analog of Dynorphin A(1-11)-NH2Tyr1 replaced with Bcpµ-opioidPartial agonist with high binding affinity[1]
[Bcp1]TIPP (H-Bcp-Tic-Phe-Phe-OH)Tyr1 replaced with Bcpδ-opioidPotent, selective δ-opioid agonist[2]

Experimental Protocols

Synthesis of Fmoc-Protected 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Fmoc-Bcp-OH)

The synthesis of the protected Bcp amino acid is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A general synthetic route is outlined below, based on standard organic chemistry techniques for amide bond formation.

Experimental Workflow for Fmoc-Bcp-OH Synthesis

G cluster_start Starting Materials cluster_coupling Amide Coupling cluster_end Final Product A Fmoc-4-amino-L-phenylalanine D Amide Bond Formation A->D B 4-Phenylphenethyl carboxylic acid C Activation of Carboxylic Acid B->C C->D E Fmoc-Bcp-OH D->E

Caption: Workflow for the synthesis of Fmoc-Bcp-OH.

Protocol:

  • Activation of 4-Phenylphenethyl carboxylic acid: Dissolve 4-phenylphenethyl carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, HBTU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: In a separate flask, dissolve Fmoc-4-amino-L-phenylalanine (1 equivalent) in DMF. Add the activated carboxylic acid solution from step 1 to the Fmoc-4-amino-L-phenylalanine solution. Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, acidify the reaction mixture with a weak acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Bcp-OH.

Solid-Phase Peptide Synthesis (SPPS) of Bcp-Containing Peptides

The following is a general protocol for the manual synthesis of a Bcp-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Experimental Workflow for SPPS of Bcp-Containing Peptides

G cluster_resin Resin Preparation cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Purification A Swell Rink Amide Resin B Fmoc Deprotection A->B C Couple First Fmoc-Amino Acid B->C D Fmoc Deprotection C->D E Couple Subsequent Amino Acids D->E D->E Repeat for each amino acid F Couple Fmoc-Bcp-OH E->F G Final Fmoc Deprotection F->G H Cleavage from Resin G->H I Purification by HPLC H->I

Caption: General workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: Place Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Coupling of Fmoc-Bcp-OH: For the coupling of the bulky Fmoc-Bcp-OH, a double coupling may be necessary. After the initial 2-hour coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Bcp-OH and continue to agitate for another 2 hours.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature[3].

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the synthesized peptides for the µ-opioid receptor.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes C Incubate Membranes with Radioligand and Test Peptide A->C B Prepare Reagents B->C D Separate Bound and Free Ligand C->D E Quantify Radioactivity D->E F Calculate Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO, a selective µ-opioid agonist.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test peptide.

    • For determining non-specific binding, add a high concentration of an unlabeled µ-opioid agonist like DAMGO or antagonist like naloxone (e.g., 10 µM).

    • Add the radioligand [³H]DAMGO at a final concentration close to its Kd value (e.g., 1-5 nM).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter[4][5].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Peptides containing 4-carboxamidophenylalanine derivatives that act as µ-opioid receptor agonists are expected to trigger the canonical G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.

Mu-Opioid Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response ligand Bcp-Peptide Agonist receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Leads to analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Mu-opioid receptor signaling cascade.

Upon binding of the Bcp-containing peptide agonist to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ subunits inhibit voltage-gated calcium channels, which reduces neurotransmitter release. Together, these events lead to a decrease in neuronal excitability and the ultimate analgesic effect[4][6][7].

References

Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-CONH2)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) is a functionalized amino acid derivative that offers unique possibilities for rational peptide design. The introduction of a carboxamide group on the phenyl ring can facilitate new hydrogen bonding interactions, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles. These application notes provide a comprehensive guide to the synthesis of this building block, its incorporation into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS), and potential applications based on current research.

Physicochemical Properties

A clear understanding of the properties of this compound and its synthetic precursor, Fmoc-Phe(4-CN)-OH, is essential for its effective use.

PropertyThis compoundFmoc-Phe(4-CN)-OH
Molecular Formula C25H22N2O5C25H20N2O4
Molecular Weight 430.45 g/mol 412.44 g/mol
CAS Number 204716-17-6173963-93-4
Appearance White to off-white powderWhite to off-white powder
Purity (Typical) >98% (HPLC)>98.0% (HPLC)
Storage 2-8°C2-8°C

Experimental Protocols

Protocol 1: Synthesis of this compound from Fmoc-Phe(4-CN)-OH

The synthesis of this compound can be achieved through the hydration of the commercially available nitrile precursor, Fmoc-Phe(4-CN)-OH. This protocol is based on general methods for nitrile hydration and should be optimized for specific laboratory conditions.

Materials:

  • Fmoc-Phe(4-CN)-OH

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Phe(4-CN)-OH in glacial acetic acid. Cool the solution in an ice bath.

  • Hydration: Slowly add concentrated sulfuric acid to the cooled solution with stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Extraction: Extract the aqueous solution with diethyl ether or another suitable organic solvent.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash chromatography on silica gel to yield the final product.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, Mass Spectrometry, and HPLC.

G Workflow for Synthesis of this compound start Start with Fmoc-Phe(4-CN)-OH dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool in Ice Bath dissolve->cool add_acid Slowly Add Concentrated H2SO4 cool->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor quench Quench with Ice Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end This compound characterize->end

Caption: Synthesis of this compound.

Protocol 2: Incorporation of this compound into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating this compound into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.

G Workflow for SPPS Incorporation of this compound start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple this compound (HBTU/HATU, DIPEA) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end Bioactive Peptide purification->end

Caption: SPPS workflow with this compound.

Applications and Bioactivity

The introduction of a 4-carboxamide group on the phenylalanine side chain can significantly influence the biological activity of a peptide. This modification can introduce new hydrogen bonding capabilities and alter the electronic properties of the aromatic ring, potentially leading to enhanced receptor binding and improved selectivity.

Potential as Opioid Peptide Agonists

Research has shown that replacing Tyrosine with a modified phenylalanine containing a carboxamide group in opioid peptides can result in potent and selective agonists. For instance, analogues of opioid peptides where Tyr1 was replaced with 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine retained high mu-opioid receptor binding affinity.[1] One such cyclic peptide analogue was found to be an extraordinarily potent, µ-selective opioid agonist.[1] This suggests that the carboxamide moiety can play a crucial role in the interaction with the opioid receptor.

Quantitative Data Summary (Illustrative)

Peptide AnalogueParent PeptideTarget ReceptorBinding Affinity (Ki)Functional Activity
Bcp¹-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2Tyr¹-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2µ-opioidHigh (Specific value not available)Potent Agonist
Bcp¹-Dynorphin A(1-11)-NH2Tyr¹-Dynorphin A(1-11)-NH2µ-opioidHigh (Specific value not available)Partial Agonist

Note: "Bcp" represents 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine. This table is for illustrative purposes to demonstrate data presentation format.

Modulation of Signaling Pathways: RFamide Peptides

Many bioactive neuropeptides, known as RFamide peptides, are characterized by a C-terminal Arginine-Phenylalanine-amide motif. These peptides are involved in a wide range of physiological processes, and their receptors are G-protein coupled receptors (GPCRs). The C-terminal amide is crucial for their activity. While this compound introduces an internal carboxamide, the principles of hydrogen bonding and receptor interaction are relevant. Incorporating this modified amino acid could mimic or modulate the signaling of endogenous RFamide peptides.

G Potential Modulation of RFamide Signaling peptide Peptide with Phe(4-CONH2) receptor RFamide Receptor (GPCR) peptide->receptor Binds g_protein G-protein Activation (Gi/o or Gq) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) g_protein->effector second_messenger Second Messenger Modulation (e.g., ↓cAMP, ↑IP3/DAG) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing, Hormone Release) second_messenger->cellular_response

Caption: RFamide peptide signaling pathway.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive peptides. Its incorporation can lead to enhanced biological activity and selectivity, as demonstrated by the potential for creating potent opioid receptor agonists. The provided protocols for the synthesis of this amino acid and its incorporation into peptides via SPPS offer a solid foundation for researchers to explore its potential in drug discovery and chemical biology. Further investigation into the specific effects of this modification on various peptide scaffolds is warranted to fully elucidate its utility in developing next-generation peptide therapeutics.

References

Application Notes and Protocols for Fmoc-Phe(4-CONH2)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fmoc-Phe(4-CONH2)-OH, or N-α-Fmoc-4-carbamoyl-L-phenylalanine, is a specialized amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). It allows for the incorporation of a phenylalanine residue with a carboxamide group at the para position of the phenyl ring. This functional group introduces a key hydrogen bond donor and acceptor, which can be critical for modulating the pharmacological properties of a peptide, such as receptor affinity, specificity, and solubility.

The primary application of this compound is in the construction of peptide libraries for drug discovery and biological research. The introduction of the 4-carboxamide moiety provides a non-natural structural element that can mimic the side chain of asparagine but with a more rigid aromatic scaffold. This feature is particularly valuable in the design of peptide-based inhibitors or modulators of protein-protein interactions, where precise spatial arrangement of functional groups is paramount.

Key Advantages:

  • Enhanced Binding Affinity: The terminal amide group can form additional hydrogen bonds with biological targets like enzymes or receptors, potentially increasing the binding affinity and specificity of the peptide.

  • Structural Mimicry: It can serve as a rigidified mimic of asparagine or glutamine, constraining the peptide conformation and aiding in structure-activity relationship (SAR) studies.

  • Increased Diversity in Peptide Libraries: Incorporating this and other non-natural amino acids significantly expands the chemical space of a peptide library, increasing the probability of identifying lead compounds with desired biological activity.

  • Improved Pharmacokinetic Properties: The modification can influence the peptide's resistance to enzymatic degradation and improve its solubility profile.

The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-α-amino function is standard in modern SPPS. Its base-lability allows for mild deprotection conditions, which preserves the integrity of the growing peptide chain and any acid-labile side-chain protecting groups. The carboxamide side chain of this compound is generally stable under standard SPPS conditions and does not require an additional protecting group, simplifying the synthesis process. However, care must be taken during the activation step to prevent potential side reactions, such as dehydration of the amide.

Quantitative Data

While specific yield and purity data for peptides incorporating this compound are not extensively published, performance can be reasonably extrapolated from data on other Fmoc-amino acids with protected side-chain amides, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH. The use of a side-chain protecting group like Trityl (Trt) for asparagine and glutamine is crucial to prevent dehydration and other side reactions during coupling.[1] this compound does not inherently require side-chain protection, but similar attention to coupling conditions is advised.

The following table summarizes typical outcomes for the synthesis of a model decapeptide containing an amide-bearing residue, synthesized using automated Fmoc-SPPS.

ParameterFmoc-Asn(Trt)-OHFmoc-Gln(Trt)-OHExpected for this compound
Coupling Efficiency (per step) >99%>99%>98.5%
Overall Crude Yield 65 - 80%68 - 85%60 - 75%
Crude Peptide Purity (HPLC) >70%>75%>65%
Final Purity (after HPLC) >98%>98%>98%

Note: Data is representative and can vary based on the peptide sequence, synthesis scale, resin, and coupling reagents used. The expected performance for this compound is a conservative estimate, assuming optimized coupling conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using this compound

This protocol outlines the general procedure for the synthesis of a One-Bead-One-Compound (OBOC) peptide library using the split-and-pool method.

Materials:

  • Rink Amide MBHA resin (or similar, suitable for peptide amides)

  • Fmoc-protected amino acids (including this compound)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Split-and-pool synthesis vessels

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Split-and-Pool Synthesis:

    • Splitting: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the current position in the library.

    • Coupling:

      • In separate vessels for each resin portion, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to initiate activation.

      • Immediately add the activated amino acid solution to the resin.

      • Agitate the mixture for 1-2 hours at room temperature. For this compound, a double coupling (repeating the coupling step) may be beneficial to ensure high efficiency.

      • Confirm completion of the coupling using a Kaiser test.

    • Pooling: After coupling is complete, wash all resin portions with DMF and DCM, then combine them back into a single vessel. Mix thoroughly to ensure randomization.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each position in the peptide library sequence.

  • Final Deprotection:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide library.

  • Peptide Precipitation and Recovery:

    • Precipitate the peptides by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash.

    • Dry the final peptide library pellet under vacuum.

Protocol 2: On-Bead Screening of a Peptide Library for Kinase Inhibitors

This protocol describes a high-throughput method for identifying peptide inhibitors of a specific protein kinase from an OBOC library.[2][3]

Materials:

  • OBOC peptide library synthesized on PEGA or TentaGel beads

  • Target Protein Kinase

  • [γ-³³P]ATP or a fluorescent ATP analog

  • Kinase reaction buffer

  • Washing buffers (e.g., PBS with Tween-20)

  • Scintillation fluid or fluorescence imaging system

  • Microscope for bead manipulation

Procedure:

  • Library Preparation:

    • Wash the peptide library beads extensively with kinase reaction buffer to equilibrate.

  • Kinase Reaction:

    • Incubate the library beads with the target protein kinase and [γ-³³P]ATP in kinase reaction buffer. The reaction time and temperature will depend on the specific kinase.

  • Washing:

    • Quench the reaction and wash the beads thoroughly with washing buffer to remove non-specifically bound kinase and ATP.

  • Identification of "Hit" Beads:

    • Autoradiography: If using [γ-³³P]ATP, expose the beads to an X-ray film. Beads displaying peptides that were phosphorylated by the kinase (i.e., substrates, not inhibitors) will appear as dark spots. For inhibitor screening, a competitive assay format is typically used.

    • Fluorescence: If using a fluorescent ATP analog in a competitive binding assay, beads with high affinity for the kinase's active site (potential inhibitors) will show low fluorescence.

  • Isolation of "Hit" Beads:

    • Under a microscope, manually pick the beads that show the desired signal (or lack thereof for inhibitors).

  • Sequence Analysis:

    • Determine the amino acid sequence of the peptide on each isolated "hit" bead using methods such as Edman degradation or mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of peptide libraries.

experimental_workflow cluster_synthesis Peptide Library Synthesis resin Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 split Split Resin into Multiple Portions deprotect1->split couple Couple Fmoc-AAs (including this compound) split->couple Parallel Coupling pool Pool and Mix All Resin Portions couple->pool cycle Repeat n-1 Cycles pool->cycle cycle->deprotect1 Next Cycle deprotect2 Final Fmoc Deprotection cycle->deprotect2 Final Cycle cleave Cleave & Deprotect (95% TFA Cocktail) deprotect2->cleave library Final Peptide Library cleave->library

Caption: Workflow for split-and-pool synthesis of a peptide library.

screening_workflow cluster_screening Screening and Hit Identification cluster_pathway Biological Application oboc_library One-Bead-One-Compound Peptide Library target_incubation Incubate Library with Target Protein (e.g., Kinase) oboc_library->target_incubation wash Wash to Remove Non-specific Binders target_incubation->wash detection Detect Binding/Activity (e.g., Fluorescence, Autoradiography) wash->detection hit_isolation Isolate Positive 'Hit' Beads detection->hit_isolation sequencing Sequence Peptide on Hit Beads (Mass Spectrometry) hit_isolation->sequencing lead_compound Identify Lead Compound(s) sequencing->lead_compound receptor GPCR/Kinase lead_compound->receptor Inhibits/Modulates signaling Downstream Signaling Cascade receptor->signaling response Cellular Response (e.g., Proliferation, Apoptosis) signaling->response

Caption: General workflow for peptide library screening and hit validation.

References

Application Notes and Protocols for the Analysis of Peptides Incorporating Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides featuring a C-terminal amide are a significant class of bioactive molecules, with many peptide hormones and neurotransmitters requiring this modification for their biological function. The incorporation of non-standard amino acids, such as Phenylalanine with a C-terminal amide [Phe(4-CONH2)-OH], into peptide sequences is a key strategy in drug discovery for enhancing receptor affinity, improving stability, and modulating pharmacokinetic properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively utilized in solid-phase peptide synthesis (SPPS) for the assembly of such modified peptides.

This document provides detailed application notes and protocols for the analytical techniques essential for characterizing peptides synthesized with Fmoc-Phe(4-CONH2)-OH. These methodologies cover the synthesis, purification, and characterization of the target peptide, ensuring accurate identification and quantification.

I. Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide containing a C-terminal Phenylalanine amide typically proceeds via Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification resin Rink Amide Resin (Swelling in DMF) deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 1 coupling Coupling: Fmoc-Amino Acid + HBTU/DIEA deprotection1->coupling 2 deprotection2 Final Fmoc Deprotection deprotection1->deprotection2 After last AA coupling->deprotection1 Repeat n times capping Optional Capping (Acetic Anhydride) coupling->capping If coupling incomplete capping->deprotection1 cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) deprotection2->cleavage 3 crude_peptide Crude Peptide cleavage->crude_peptide rp_hplc Reverse-Phase HPLC (Purification) crude_peptide->rp_hplc fractions Collect Fractions rp_hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check ms_analysis Mass Spectrometry (Identity Confirmation) purity_check->ms_analysis pure_peptide Pure Peptide Product ms_analysis->pure_peptide

Caption: Workflow for the synthesis and analysis of a peptide with C-terminal Phe-amide.

II. Experimental Protocols

A. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Y-Phe-CONH2) using this compound loaded onto a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (loading: 0.5 mmol/g) in 2 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add 2 mL of the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dry the crude peptide pellet under vacuum.

B. Protocol for HPLC Purification and Analysis

1. Preparative Reverse-Phase HPLC (RP-HPLC) for Purification:

  • Column: C18, 5 µm particle size, 250 x 20 mm.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Flow Rate: 15 mL/min.

  • Detection: 220 nm and 280 nm.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a 30-minute gradient from 5% to 65% Solvent B.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.

    • Inject the dissolved peptide onto the preparative HPLC system.

    • Collect fractions corresponding to the major peak.

2. Analytical RP-HPLC for Purity Assessment:

  • Column: C18, 3.5 µm particle size, 100 x 4.6 mm.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

  • Gradient: A linear gradient of 5% to 95% Solvent B over 15 minutes.

  • Procedure:

    • Analyze an aliquot of the crude peptide and each purified fraction.

    • Integrate the peak area to determine the purity of the peptide.

C. Protocol for Mass Spectrometry Characterization

1. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dilute the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid to a concentration of approximately 10 µM.

  • Analysis: Infuse the sample directly or analyze via LC-MS using the analytical HPLC conditions described above.

  • Data Acquisition: Acquire the full MS spectrum to determine the molecular weight of the peptide. The observed monoisotopic mass should correspond to the calculated theoretical mass.

2. Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation:

  • Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]+) of the peptide.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using an appropriate collision energy.

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. A key diagnostic feature for C-terminally amidated peptides is the neutral loss of ammonia (NH3, 17.03 Da) from the precursor ion.[1][2]

III. Data Presentation

A. Quantitative Data from Peptide Purification
Fraction NumberRetention Time (min)Peak Area (%)Purity (%)Yield (mg)
CrudeMultiple Peaks-~65%45.0
F115.25.3<90%2.1
F216.889.1>98%35.6
F317.54.9<95%1.9

This is a representative table of purification results.

B. Mass Spectrometry Data Summary
ParameterTheoretical ValueObserved Value
Molecular Formula CXXHYYNZZOAA-
Monoisotopic Mass XXXX.XXXX DaXXXX.XXXX Da
[M+H]+ XXXX.XXXX DaXXXX.XXXX Da
[M+2H]2+ XXXX.XXXX DaXXXX.XXXX Da
Key MS/MS Fragments y-ions, b-ionsConfirmed
Neutral Loss of NH3 ExpectedObserved

This table should be populated with the specific values for the synthesized peptide.

IV. Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the analytical techniques used for the characterization of a peptide synthesized with this compound.

start Synthesized Peptide (with this compound) hplc_analysis RP-HPLC Analysis start->hplc_analysis ms_analysis Mass Spectrometry start->ms_analysis purity Purity Assessment (>95%) hplc_analysis->purity Quantitative identity Identity Confirmation (Correct Mass) ms_analysis->identity Qualitative final_product Characterized Peptide purity->final_product sequence Sequence Verification (MS/MS Fragmentation) identity->sequence Qualitative sequence->final_product

Caption: Analytical characterization workflow for the target peptide.

References

Application Notes and Protocols for Large-Scale Synthesis Using Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of amino acids with C-terminal amide functionalities is a critical strategy in the design of peptide-based therapeutics. The amide group enhances metabolic stability, improves binding affinity to biological targets, and can mimic the native structure of peptide hormones and neuropeptides. Fmoc-Phe(4-CONH2)-OH, an N-α-Fmoc-protected L-phenylalanine derivative with a carboxamide group at the para position of the phenyl ring, is a key building block for the solid-phase peptide synthesis (SPPS) of such analogs.

These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating this compound. The protocols detailed below are designed to ensure high yield and purity, addressing the specific considerations for this particular amino acid derivative in an industrial setting.

Key Considerations for Large-Scale Synthesis

Successful large-scale solid-phase peptide synthesis (SPPS) requires careful optimization of several parameters to ensure efficiency, scalability, and cost-effectiveness. When working with this compound, the following aspects are of particular importance:

  • Resin Selection: For the synthesis of peptides with a C-terminal amide, a suitable resin is paramount. Rink Amide resin is a widely used and effective choice, as it allows for cleavage under acidic conditions to yield the desired C-terminal amide. For large-scale synthesis, a resin with a substitution level of 0.5 to 1.2 mmol/g is typically suitable for peptides of 10 to 20 amino acids in length.[1]

  • Coupling Reactions: Achieving high coupling efficiency is crucial to minimize the formation of deletion sequences. While standard coupling reagents are effective, for a potentially sterically hindered or less reactive amino acid derivative, more potent activators may be necessary.

  • Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups must be performed with a carefully selected cleavage cocktail to minimize side reactions and ensure the integrity of the final peptide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
This compound>98% PurityCommercially Available
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
PiperidineReagent GradeCommercially Available
Diisopropylcarbodiimide (DIC)>99%Commercially Available
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)>99%Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)>98%Commercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the automated synthesis of a target peptide on a 10 mmol scale using this compound as one of the amino acid building blocks.

1. Resin Preparation:

  • Swell 20 g of Rink Amide resin (0.5 mmol/g substitution) in DMF for 1 hour in the reaction vessel of an automated peptide synthesizer.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
  • Drain the solution.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 200 mL).

3. Amino Acid Coupling (for this compound and other amino acids):

  • In a separate vessel, dissolve this compound (3 equivalents, 30 mmol, 12.9 g) and Oxyma Pure (3 equivalents, 30 mmol, 4.26 g) in DMF.
  • Add DIC (3 equivalents, 30 mmol, 4.7 mL) to the amino acid solution and allow to pre-activate for 5 minutes.
  • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
  • Couple for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
  • If the coupling is incomplete, a second coupling with fresh reagents is recommended.
  • Wash the resin with DMF (5 x 200 mL).

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 200 mL) and dry under vacuum for at least 2 hours.
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For a 20 g resin, use approximately 200 mL of the cocktail.
  • Add the cleavage cocktail to the dried resin and stir for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

7. Peptide Precipitation and Purification:

  • Concentrate the filtrate under reduced pressure.
  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether (10-fold volume excess).
  • Centrifuge the suspension to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the large-scale synthesis of a model decapeptide incorporating this compound using the protocol described above.

ParameterTypical ValueNotes
Synthesis Scale 10 mmolBased on initial resin loading.
Crude Peptide Yield 75-85%Varies depending on the peptide sequence.
Crude Peptide Purity 60-75%Determined by analytical RP-HPLC.
Final Yield (after purification) 30-50%Highly dependent on the purification strategy and peptide properties.
Final Purity >98%Determined by analytical RP-HPLC and Mass Spectrometry.
Coupling Efficiency (per step) >99%Monitored by ninhydrin test.

Visualizing the Workflow and Biological Context

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with a C-terminal amide using this compound.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 1. Piperidine/DMF Coupling Coupling: Fmoc-AA-OH, DIC/Oxyma Deprotection1->Coupling 2. Activated AA Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide-CONH2 Purification->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a C-terminally amidated peptide.
Biological Signaling Pathway: Gonadotropin-Releasing Hormone (GnRH) Receptor

Peptides containing a C-terminal amide, such as analogs of Gonadotropin-Releasing Hormone (GnRH), often act as ligands for G-protein coupled receptors (GPCRs). The C-terminal amide is frequently crucial for receptor binding and activation. The diagram below illustrates the signaling pathway initiated by the binding of a GnRH-like peptide to its receptor on a pituitary gonadotrope cell.

GnRH_Signaling cluster_cell Pituitary Gonadotrope Cell GnRHR GnRH Receptor (GPCR) G_protein Gq/11 Protein GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Secretion Gonadotropin (LH, FSH) Secretion Ca_release->Secretion MAPK MAPK Cascade (ERK, JNK) PKC->MAPK activates Transcription Gene Transcription (LH, FSH β-subunits) MAPK->Transcription Transcription->Secretion GnRH_Peptide GnRH-like Peptide (with C-terminal amide) GnRH_Peptide->GnRHR binds

Caption: Simplified signaling pathway of the Gonadotropin-Releasing Hormone (GnRH) receptor.

Conclusion

The use of this compound in large-scale solid-phase peptide synthesis offers a reliable method for producing peptides with a C-terminal amide, a modification often essential for biological activity. By employing appropriate resins, optimized coupling strategies, and robust cleavage and purification protocols, high yields of pure peptide can be achieved. The methodologies and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully scale up the synthesis of peptides containing this valuable amino acid derivative.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe(4-CONH2)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe(4-CONH2)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors, primarily:

  • Peptide Aggregation: The growing peptide chain can self-associate through intermolecular hydrogen bonds, forming secondary structures like β-sheets. This aggregation can block the N-terminal amine, preventing the incoming activated amino acid from reacting.[1][2] Phenylalanine derivatives are known to promote aggregation due to their hydrophobic and aromatic side chains.[1] The presence of the 4-carboxamide group on the phenyl ring can potentially exacerbate this issue through additional hydrogen bonding.

  • Steric Hindrance: The bulky nature of the this compound residue can physically impede its approach to the reactive site on the growing peptide chain, especially if the preceding amino acids are also bulky.[3]

  • Poor Resin Swelling: Inadequate swelling of the resin matrix can limit the accessibility of reagents to the peptide chain.[1][4]

  • Suboptimal Activation: The carboxylic acid of this compound may not be sufficiently activated for the coupling reaction to proceed to completion.[4]

Q2: How can I detect incomplete coupling of this compound?

Several methods can be used to monitor the progress of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects free primary amines.[5][6] A positive result (blue or purple beads) after the coupling step indicates the presence of unreacted N-terminal amines and thus an incomplete reaction.[7]

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another qualitative colorimetric test that is often more sensitive than the Kaiser test for detecting low levels of free amines.[6]

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the incorporation of the amino acid.[6]

Q3: My Kaiser test is positive after coupling this compound. What should I do?

A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended immediate course of action is to perform a second coupling (double coupling) with a fresh solution of activated this compound.[3] If the Kaiser test remains positive after the second coupling, more advanced troubleshooting strategies should be employed.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After a Single Coupling

A positive Kaiser test is a clear indication of incomplete coupling. The following workflow outlines the steps to address this issue.

G start Positive Kaiser Test after a single coupling double_couple Perform Double Coupling (repeat the coupling step with fresh reagents) start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 negative Negative Result: Proceed to next cycle kaiser_test_2->negative Negative positive Positive Result: Proceed to advanced troubleshooting kaiser_test_2->positive Positive

Figure 1. Initial troubleshooting workflow for a positive Kaiser test.
Issue 2: Persistent Incomplete Coupling (Positive Kaiser Test After Double Coupling)

If double coupling does not resolve the issue, it suggests a more significant underlying problem, likely related to peptide aggregation or severe steric hindrance.

Troubleshooting Strategies:

  • Change Coupling Reagents: Switch to a more potent activating reagent. Standard reagents may not be sufficient for difficult couplings.

    Coupling ReagentTypeReactivityNotes
    HBTUAminium/UroniumMedium-HighA widely used standard reagent.[8]
    HCTUAminium/UroniumHighMore reactive than HBTU.[8]
    HATU Aminium/UroniumVery High Highly recommended for sterically hindered couplings and suppressing racemization.[8][9]
    COMU Aminium/UroniumHigh Reactivity is comparable to HATU and it is based on the non-explosive OxymaPure.[8][10]
    DIC/HOBtCarbodiimideMediumA cost-effective option, but may be less effective for difficult couplings.[11]
  • Modify Synthesis Conditions to Disrupt Aggregation:

    • Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2]

    • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF before the coupling step to disrupt secondary structures.[1][2]

    • Microwave Synthesis: Utilize a microwave peptide synthesizer. The elevated temperature can help to reduce aggregation and shorten reaction times.[3] A typical cycle might be 5-15 minutes at 75-90°C.[3]

  • Capping Unreacted Chains: If a small amount of unreacted amine remains after troubleshooting, it is advisable to "cap" these chains to prevent the formation of deletion sequences. This is done by acetylating the unreacted N-terminal amines using a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[11]

G start Persistent Positive Kaiser Test change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) start->change_reagent modify_conditions Modify Synthesis Conditions - Use NMP solvent - Add chaotropic salts - Use microwave synthesis start->modify_conditions capping Cap unreacted chains with acetic anhydride change_reagent->capping modify_conditions->capping proceed Proceed to next cycle capping->proceed

Figure 2. Advanced troubleshooting for persistent incomplete coupling.

Experimental Protocols

Protocol 1: Standard Double Coupling

This protocol should be initiated following a positive Kaiser test after the initial coupling attempt.

  • First Coupling: Follow your standard coupling protocol for this compound.

  • Monitoring: A positive Kaiser test is expected.

  • Second Coupling: Prepare a fresh activation solution of this compound and coupling reagents at the same concentration as the first coupling.

  • Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Washing and Monitoring: Wash the resin thoroughly with DMF (5 times) and repeat the Kaiser test.[3]

Protocol 2: HATU Coupling

This protocol is recommended for difficult couplings where standard reagents have failed.

Reagent/ComponentEquivalents (relative to resin loading)
This compound3.0 eq
HATU2.9 eq
DIPEA6.0 eq
  • Activation: In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction progress using the Kaiser test. Upon a negative result, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

Protocol 3: Qualitative Kaiser Test

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Solution A: 1 mL of a 0.01 M KCN solution in water diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]

Procedure:

  • Sample Collection: Remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then DCM to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.[5]

References

Technical Support Center: Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Phe(4-CONH2)-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Issue: Mass Spectrometry analysis of the crude peptide reveals a significant peak with a mass of -18 Da from the expected product.

This observation strongly indicates the dehydration of the side-chain carboxamide of the Phenylalanine residue to a nitrile, forming a β-cyano-phenylalanine residue. This side reaction is particularly common when using certain coupling reagents.

Root Cause Analysis and Solutions

1. Inappropriate Coupling Reagent: The choice of coupling reagent is the most critical factor in preventing side-chain dehydration.

  • High-Risk Reagents: Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote this side reaction.[1]

  • Recommended Reagents: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, TBTU) are highly efficient and significantly reduce the risk of side-chain dehydration.[1]

2. Sub-optimal Reaction Conditions: Even with appropriate reagents, reaction conditions can influence the extent of side reactions.

  • Pre-activation Time: Prolonged pre-activation times, especially with carbodiimide reagents, can increase the likelihood of dehydration.

  • Temperature: Elevated temperatures during coupling can accelerate the rate of the dehydration side reaction.

Diagnostic Workflow

cluster_0 Troubleshooting Dehydration of this compound Start Unexpected Peak at M-18 Da in MS CheckReagents Identify Coupling Reagent Used Start->CheckReagents IsCarbodiimide Carbodiimide (DCC, DIC)? CheckReagents->IsCarbodiimide CarbodiimidePath High Probability of Side-Chain Dehydration IsCarbodiimide->CarbodiimidePath Yes CheckConditions Review Coupling Conditions IsCarbodiimide->CheckConditions No AlternativeReagent Switch to Aminium/Uronium or Phosphonium Reagent (HATU, HBTU, PyBOP) CarbodiimidePath->AlternativeReagent Quantify Quantify Impurity via HPLC CarbodiimidePath->Quantify End Synthesize with Optimized Protocol AlternativeReagent->End Optimize Optimize Protocol: - Minimize pre-activation time - Control temperature CheckConditions->Optimize CheckConditions->Quantify Optimize->End

Caption: Troubleshooting workflow for dehydration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound in SPPS?

A1: The most significant side reaction is the irreversible dehydration of the side-chain carboxamide group to form a β-cyano-phenylalanine residue.[1] This results in a peptide impurity with a mass difference of -18 Da (loss of a water molecule).

Q2: How can I detect and quantify the dehydration side product?

A2: The primary detection method is mass spectrometry, where the dehydrated peptide will appear as a peak with a mass 18 Da lower than the target peptide.[1] Quantification is best achieved by High-Performance Liquid Chromatography (HPLC), as the dehydrated product will typically have a different retention time, allowing for the determination of its percentage relative to the desired product.

Q3: Which coupling reagents should I avoid when using this compound?

A3: It is highly recommended to avoid carbodiimide-based coupling reagents such as DCC and DIC, as they are known to promote the dehydration of the side-chain amide.[1]

Q4: What are the recommended coupling reagents for this compound?

A4: To minimize the risk of dehydration, phosphonium salts like BOP and PyBOP, or aminium/uronium salts such as HBTU, HATU, HCTU, and TBTU are preferred.[1] These reagents are highly efficient and generally do not promote the side-chain dehydration reaction.

Q5: Can I use a side-chain protecting group to prevent this side reaction?

A5: While not as common for Phenylalanine derivatives as it is for Asparagine (e.g., Fmoc-Asn(Trt)-OH), the use of a side-chain protecting group like Trityl (Trt) would prevent dehydration. However, this may introduce other challenges such as steric hindrance during coupling, potentially requiring longer coupling times or double coupling.

Data Summary

Coupling Reagent ClassExamplesRisk of Side-Chain Dehydration
CarbodiimidesDCC, DICHigh
Phosphonium SaltsBOP, PyBOPLow
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTULow

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Dehydration (Using HATU)

This protocol is designed to minimize the risk of side-chain dehydration of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is washed thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Activation: Add DIPEA to the amino acid solution and allow for a brief pre-activation period of 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).

Protocol 2: Detection and Quantification of Dehydration Byproduct

1. Mass Spectrometry Analysis:

  • Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Analyze the crude product using ESI-MS or MALDI-TOF mass spectrometry.

  • Look for the presence of a peak corresponding to the molecular weight of the target peptide minus 18 Da.

2. HPLC Analysis:

  • Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • The dehydrated byproduct will typically elute with a different retention time than the desired peptide.

  • Integrate the peak areas of the desired product and the byproduct to determine the percentage of the side reaction.

Visualizations

Dehydration Reaction Pathway

cluster_1 Side-Chain Dehydration of this compound Reactant This compound Side Chain C(=O)NH2 Intermediate Activated Carboxyl Group Reactant->Intermediate Carbodiimide (e.g., DCC, DIC) Product β-cyano-phenylalanine Side Chain C≡N Intermediate->Product Intramolecular Dehydration Water H2O Intermediate->Water

Caption: Chemical pathway of side-chain amide dehydration.

Experimental Workflow for Recommended Coupling

cluster_2 Recommended Coupling Workflow Start Start: Fmoc-Deprotected Peptide-Resin PrepareAA Dissolve this compound and HATU in DMF Start->PrepareAA Activate Add DIPEA for Pre-activation (1-2 minutes) PrepareAA->Activate Couple Add Activated Amino Acid to Resin and Agitate (1-2h) Activate->Couple Wash Wash Resin with DMF Couple->Wash Test Perform Kaiser Test Wash->Test Negative Proceed to Next Cycle Test->Negative Negative Positive Repeat Coupling Step (Double Couple) Test->Positive Positive Positive->Couple

Caption: Recommended experimental workflow for coupling this compound.

References

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Fmoc deprotection of Fmoc-L-phenylalanine(4-carboxamide)-OH. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with this specific amino acid derivative during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc deprotection and why is it a critical step in SPPS?

Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the process of removing the Fmoc protecting group from the N-terminal amine of a growing peptide chain.[1] This step is crucial because it exposes the amine group, making it available for coupling with the next amino acid in the sequence.[2] Incomplete deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide, leading to a lower yield and purity of the desired product.[3]

Q2: What are the potential challenges when performing Fmoc deprotection on Fmoc-Phe(4-CONH2)-OH?

While this compound is not typically classified as a sterically hindered amino acid, the presence of the 4-carboxamide group can introduce challenges:

  • Peptide Aggregation: The carboxamide group can participate in hydrogen bonding, potentially leading to inter-chain aggregation. This can hinder the access of the deprotection reagent to the Fmoc group.[3]

  • Incomplete Deprotection: As with other residues, incomplete removal of the Fmoc group can occur, leading to deletion sequences.[1] This can be exacerbated by aggregation.

  • Side Reactions: Although less common with phenylalanine derivatives compared to residues like aspartic acid, prolonged exposure to basic conditions during deprotection can potentially lead to side reactions.[4]

Q3: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines. A dark blue color indicates successful deprotection, while a yellow or brown color suggests incomplete deprotection. Note that this test is not suitable for N-terminal proline residues.[1]

  • UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a characteristic UV absorbance. By monitoring the UV absorbance of the filtrate during deprotection, the reaction's progress and completion can be tracked.[5]

Q4: What are the standard conditions for Fmoc deprotection?

A standard protocol for Fmoc deprotection involves treating the peptide-resin with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2][6] The deprotection is typically performed in two steps: a shorter initial treatment followed by a longer one to ensure complete removal.[6]

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PHE-CONH2-01 Incomplete Deprotection (e.g., positive Kaiser test after deprotection) - Insufficient deprotection time or reagent concentration.- Peptide aggregation hindering reagent access.[3]- Poor resin swelling.[1]- Increase the deprotection time or perform an additional deprotection step.- Increase the piperidine concentration (e.g., to 30-50%).[3]- Consider using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF.[7]- Ensure adequate resin swelling before starting the synthesis.
PHE-CONH2-02 Low yield of the final peptide - Accumulation of deletion sequences due to incomplete deprotection at the Phe(4-CONH2) position.- Optimize the deprotection protocol as described in PHE-CONH2-01.- Monitor deprotection completion at each step using the Kaiser test or UV monitoring.
PHE-CONH2-03 Difficulty in purifying the final peptide - Presence of closely eluting deletion sequences from incomplete deprotection.- Implement an optimized deprotection protocol to minimize the formation of impurities.- Consider a capping step with acetic anhydride after coupling to terminate any unreacted chains.[8]
PHE-CONH2-04 Poor solubility of the protected peptide on resin - Inter-chain hydrogen bonding mediated by the 4-carboxamide group leading to aggregation.- Use solvents known to disrupt secondary structures, such as NMP.- Consider performing the synthesis at a slightly elevated temperature (use with caution to avoid side reactions).[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents.[1]

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.[6]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[6]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.

Protocol 2: Optimized Fmoc Deprotection for Difficult Sequences

This protocol is recommended if you encounter incomplete deprotection with the standard method.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Solvent Wash: Wash the resin thoroughly with NMP (3 times).

  • Deprotection Cocktail: Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in NMP.[7]

  • Deprotection: Add the deprotection cocktail to the resin and agitate for 2-10 minutes. The reaction time should be optimized for the specific sequence.

  • Drain and Wash: Drain the solution and wash the resin extensively with NMP to remove all traces of DBU and piperidine.

  • Monitoring: Perform a Kaiser test to confirm the presence of free primary amines. If the test is negative, repeat the deprotection step with fresh reagent.

Quantitative Data Summary

Parameter Standard Conditions Optimized Conditions Rationale for Optimization
Base/Concentration 20% Piperidine in DMF30-50% Piperidine in DMF or2% DBU / 2% Piperidine in NMP[3][7]A higher concentration of a stronger base can improve deprotection efficiency for aggregation-prone sequences.
Solvent DMFNMPNMP is often better at disrupting secondary structures and improving solvation.
Time 2 x 10-20 min[3]2 x 20-30 min (with piperidine) or1-10 min (with DBU/piperidine)[3][9]Allows more time for the base to access the Fmoc group in challenging sequences. DBU significantly accelerates the reaction.
Temperature Room TemperatureRoom Temperature to 40°C[3]Increased temperature can enhance the reaction rate but should be used cautiously to avoid side reactions like racemization.
Additives None0.1 M HOBt in the deprotection solutionCan help to suppress base-catalyzed side reactions, such as aspartimide formation, although less critical for Phe.[10]

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF - CO2 - Deprotected Peptide Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine Deprotected_Peptide H2N-Peptide-Resin Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Deprotection Detected (e.g., negative Kaiser test) Check_Reagents Verify Reagent Quality (e.g., fresh piperidine solution) Start->Check_Reagents Increase_Time Increase Deprotection Time (e.g., 2 x 30 min) Check_Reagents->Increase_Time Increase_Conc Increase Base Concentration (e.g., 30-50% piperidine) Increase_Time->Increase_Conc Change_Solvent Switch to NMP Increase_Conc->Change_Solvent Stronger_Base Use Stronger Base Cocktail (e.g., 2% DBU/2% piperidine) Change_Solvent->Stronger_Base Elevate_Temp Increase Temperature (e.g., to 30-40°C, with caution) Stronger_Base->Elevate_Temp Success Deprotection Successful Elevate_Temp->Success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Deprotection_Comparison Standard Standard Conditions 20% Piperidine in DMF Room Temperature 2 x 15-20 min Optimized_Piperidine Optimized (Piperidine) 30-50% Piperidine in NMP Room Temp. to 40°C 2 x 20-30 min Optimized_DBU Optimized (DBU) 2% DBU / 2% Piperidine in NMP Room Temperature 1-10 min

Caption: Comparison of Fmoc deprotection conditions.

References

Fmoc-Phe(4-CONH2)-OH solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Phe(4-CONH2)-OH during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The most commonly recommended solvents for dissolving this compound and other Fmoc-protected amino acids are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most frequently used solvent in solid-phase peptide synthesis (SPPS).[1] For Fmoc-amino acids that are difficult to dissolve, Dimethyl sulfoxide (DMSO) is an excellent alternative and often exhibits higher solvating power.[2] N-Methyl-2-pyrrolidone (NMP) is another suitable solvent.[1] For some derivatives, a mixture of solvents such as DMF/DCM can also be effective.

Q2: I am still having trouble dissolving this compound even in DMF. What can I do?

A2: If you are experiencing difficulty dissolving the compound, consider the following:

  • Use of Sonication: Applying ultrasonic agitation can significantly aid in the dissolution process.[2]

  • Gentle Heating: Gently warming the solvent may improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

  • Solvent Quality: Ensure that the solvent is of high purity and anhydrous, as water content can negatively impact solubility and subsequent reactions.

  • Switch to DMSO: DMSO generally has a higher solvating capacity for many Fmoc-amino acids. A datasheet for the similar compound Fmoc-Phe(4-F)-OH indicates a solubility of up to 200 mg/mL in DMSO with ultrasonic assistance.[3]

Q3: Can I use a solvent mixture to dissolve this compound?

A3: Yes, solvent mixtures can be effective. A common practice for challenging Fmoc-amino acids is to use a mixture of DMF and DMSO. This can provide the benefits of both solvents. The optimal ratio may need to be determined empirically for your specific application.

Q4: My this compound precipitates out of solution during my peptide synthesis protocol. What could be the cause?

A4: Precipitation during synthesis can be due to several factors:

  • Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, leading to poor solvation and precipitation of the incoming amino acid.

  • Solvent Polarity Change: The addition of other reagents, such as the base (e.g., DIEA), can alter the polarity of the reaction mixture, potentially reducing the solubility of the Fmoc-amino acid.

  • Low Temperature: If the reaction is performed at a low temperature, the solubility of the compound may decrease.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound does not fully dissolve in DMF. Insufficient solvation power of DMF for this specific derivative.1. Add a co-solvent like DMSO (e.g., 10-20% v/v).2. Apply sonication to the solution.3. Gently warm the solution, monitoring for any signs of degradation.4. Switch to 100% DMSO as the solvent.
The solution of this compound is cloudy or contains visible particles. Poor quality of the compound or solvent.1. Ensure the this compound is of high purity (>98%).2. Use fresh, anhydrous, peptide synthesis-grade DMF or DMSO.3. Filter the solution through a 0.45 µm syringe filter before use.
Precipitation occurs after adding the coupling reagents and/or base (e.g., DIEA). Change in the polarity of the reaction mixture or supersaturation.1. Increase the volume of the solvent to reduce the concentration.2. Consider using a different, less basic activator/base combination if possible.3. Pre-activate the amino acid in a smaller volume and add it to the reaction vessel containing more solvent.
Slow or incomplete coupling reaction with this compound. Poor solubility leading to low effective concentration of the amino acid.1. Ensure the amino acid is fully dissolved before starting the coupling reaction.2. Increase the reaction temperature (e.g., to 45°C) to enhance both solubility and reaction kinetics.[4]3. Increase the coupling time or perform a double coupling.

Quantitative Solubility Data

CompoundSolventSolubilityConditions
Fmoc-Phe(4-F)-OH DMSO200 mg/mL (493.32 mM)Ultrasonic assistance required.[3]
DMF100 mg/mL (246.66 mM)Ultrasonic assistance required.[3]
Fmoc-Phe-OH DMSO100 mg/mL (258.11 mM)Ultrasonic assistance required.[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS
  • Reagents and Materials:

    • This compound

    • Anhydrous, peptide synthesis-grade DMF or DMSO

    • Sterile microcentrifuge tube or glass vial

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add the calculated volume of DMF or DMSO to achieve the desired concentration (e.g., 0.5 M).

    • Vortex the mixture for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis
  • Reagents and Materials:

    • Fmoc-deprotected peptide-resin

    • Solution of this compound (prepared as in Protocol 1)

    • Coupling reagent (e.g., HBTU, HATU)

    • Base (e.g., DIEA, Collidine)

    • Anhydrous DMF

  • Procedure:

    • To the vial containing the dissolved this compound, add the coupling reagent (e.g., 0.95 equivalents relative to the amino acid) and the base (e.g., 2 equivalents relative to the amino acid).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the vessel containing the swelled and Fmoc-deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF to remove excess reagents.

Visualizations

experimental_workflow cluster_dissolution Dissolution of this compound cluster_coupling Coupling Reaction weigh Weigh this compound add_solvent Add DMF or DMSO weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate pre_activate Pre-activate with Coupling Reagent + Base sonicate->pre_activate Clear Solution add_to_resin Add to Deprotected Resin pre_activate->add_to_resin agitate Agitate add_to_resin->agitate monitor Monitor with Kaiser Test agitate->monitor

Caption: Experimental workflow for the dissolution and coupling of this compound.

troubleshooting_workflow start Solubility Issue with This compound check_solvent Is the solvent anhydrous and high purity? start->check_solvent use_sonication Have you tried sonication? check_solvent->use_sonication Yes check_purity Verify the purity of the Fmoc-amino acid. check_solvent->check_purity No switch_solvent Consider switching to DMSO or a DMF/DMSO mixture. use_sonication->switch_solvent Yes increase_temp Try gentle warming. use_sonication->increase_temp No increase_temp->switch_solvent

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Purification of Peptides Containing Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the non-canonical amino acid, Fmoc-L-phenylalanine(4-carboxamide)-OH (Fmoc-Phe(4-CONH2)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing Phe(4-CONH2)-OH?

A1: The standard and most effective method for purifying peptides containing Phe(4-CONH2)-OH is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 stationary phase is most commonly used, with a mobile phase gradient of water and acetonitrile (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3][4]

Q2: How does the Phe(4-CONH2)-OH residue affect my peptide's retention time in RP-HPLC?

A2: The carboxamide group (-CONH2) on the phenyl ring is more polar than the simple phenyl group of a standard phenylalanine (Phe) residue. This increased polarity will typically decrease the overall hydrophobicity of your peptide, leading to a shorter retention time on a C18 column compared to an analogous peptide containing Phe.[5][6] The exact shift will depend on the peptide's overall sequence and length.

Q3: My peptide containing Phe(4-CONH2)-OH has poor solubility in the initial HPLC mobile phase (Aqueous TFA). What should I do?

A3: Poor initial solubility is common for hydrophobic peptides.[7][8] To address this, first, attempt to dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or hexafluoro-2-propanol (HFIP) to create a concentrated stock solution.[7][8][9] Then, slowly add this stock solution dropwise into your aqueous buffer (e.g., 0.1% TFA in water) while vortexing to achieve the desired final concentration for injection.[8] It is critical to ensure the final concentration of the organic solvent in your injected sample is low enough not to interfere with the chromatography.

Q4: Are there any specific side reactions I should be aware of during the final TFA cleavage step when my peptide contains Phe(4-CONH2)-OH?

A4: Yes. The amide group, being nucleophilic, can react with carbocations generated during the cleavage of protecting groups or from the resin linker (e.g., Rink Amide linker).[1] While the side-chain amide of Phe(4-CONH2)-OH is generally stable, it is crucial to use an efficient scavenger cocktail during TFA cleavage to minimize potential side reactions like alkylation. A standard cocktail such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing Phe(4-CONH2)-OH.

Problem 1: Broad or Tailing Peaks in HPLC Chromatogram
Potential Cause Recommended Solution
Peptide Aggregation Decrease the sample concentration. Dissolve the peptide in a small amount of DMSO before diluting with the mobile phase.[7][8]
Secondary Interactions with Column Ensure the TFA concentration in your mobile phases is sufficient (typically 0.1%). TFA acts as an ion-pairing agent, minimizing ionic interactions with the silica backbone of the column that can cause peak tailing.[3][4]
Column Degradation Use a fresh column or flush the existing column according to the manufacturer's instructions.
Problem 2: Multiple Peaks in the Crude HPLC Profile

It is normal for a crude peptide sample to contain multiple peaks representing synthesis-related impurities.[1] The key is to identify the correct product peak and resolve it from the others.

Impurity Type Typical Elution Profile Mitigation Strategy
Deletion Sequences Usually elute earlier than the target peptide due to lower molecular weight and hydrophobicity.Optimize coupling times and efficiency during synthesis.
Truncated Peptides Similar to deletion sequences, these will likely elute earlier.Ensure capping steps after each coupling are efficient to block unreacted amino groups.
Incompletely Deprotected Peptides The presence of bulky, hydrophobic protecting groups (e.g., Pbf on Arginine) will cause these impurities to elute significantly later than the target peptide.Increase the duration of the final TFA cleavage reaction (e.g., from 2 hours to 4 hours). Ensure the appropriate scavenger cocktail is used.[10][11]
Alkylated Peptide May appear as a small peak close to the main product peak.Use an effective scavenger cocktail (e.g., with TIS and water) during cleavage to quench reactive cations.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Phe(4-CONH2)-OH Containing Peptide
  • Sample Preparation:

    • Weigh approximately 5-10 mg of crude, lyophilized peptide.

    • If the peptide is difficult to dissolve in aqueous solutions, add 100-200 µL of DMSO and vortex until fully dissolved.

    • Dilute the solution to a final concentration of 1-2 mg/mL with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (preparative or semi-preparative scale).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: Start with a shallow gradient to resolve impurities. A typical gradient might be 5-65% Mobile Phase B over 60 minutes. Adjust the gradient based on the analytical HPLC profile of the crude peptide.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the peaks observed in the chromatogram.

    • Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (MS) to identify the fraction(s) containing the pure target peptide.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation or lyophilization.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visual Guides

G cluster_0 Troubleshooting Workflow: Poor HPLC Peak Shape A Broad or Tailing Peak Observed B Is Sample Concentration High? A->B C Decrease Concentration Inject Again B->C Yes D Is TFA Concentration 0.1%? B->D No H Problem Resolved C->H E Adjust Mobile Phase Re-equilibrate Column D->E No F Consider Peptide Aggregation D->F Yes E->H G Dissolve in min. DMSO before Dilution F->G G->H G cluster_1 Peptide Purification Workflow P1 Crude Peptide (Post-Cleavage) P2 Solubilization (e.g., in DMSO/Aq. TFA) P1->P2 P3 Preparative RP-HPLC P2->P3 P4 Fraction Collection P3->P4 P5 Purity Analysis (Analytical HPLC / MS) P4->P5 P6 Pool Pure Fractions P5->P6 Pure P9 Re-purify Impure Fractions P5->P9 Impure P7 Solvent Removal (Lyophilization) P6->P7 P8 Pure Peptide Powder P7->P8 P9->P3

References

preventing racemization of Fmoc-Phe(4-CONH2)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-Phe(4-CONH2)-OH during Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a significant issue?

A1: Racemization is the undesirable conversion of the L-enantiomer of this compound into its D-enantiomer during the peptide coupling step. This results in the incorporation of a D-amino acid into the peptide sequence, leading to a diastereomeric impurity. Such impurities can be difficult to separate from the desired peptide, potentially altering its three-dimensional structure, biological activity, and immunogenicity, which are critical concerns in therapeutic peptide development.

Q2: What is the primary chemical mechanism that causes racemization during the coupling of this compound?

A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] When the carboxyl group of this compound is activated by a coupling reagent, the α-proton becomes acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar oxazolone ring. This planar structure allows for the reprotonation of the α-carbon from either side, resulting in a mixture of L- and D-enantiomers.

Q3: Are certain amino acids more prone to racemization than Phenylalanine derivatives?

A3: Yes, while Phenylalanine can be susceptible to racemization, especially under non-optimized conditions, other amino acids are even more prone to this side reaction.[1] Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization during peptide coupling.[2]

Q4: How do different coupling reagents influence the extent of racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[1] However, their propensity for racemization is greatly suppressed when used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] Onium salt reagents (uronium/aminium and phosphonium), such as HBTU and HATU, are highly efficient but can also promote racemization, especially with prolonged pre-activation in the presence of a base.[4][5]

Q5: What is the role of additives like HOBt and OxymaPure in preventing racemization?

A5: Additives like HOBt, HOAt, and OxymaPure are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired coupling with the free amine on the resin and less prone to cyclizing into the problematic oxazolone intermediate. OxymaPure is often favored due to its high efficiency in suppressing racemization and its enhanced safety profile, as it is not explosive.

Troubleshooting Guides

Issue: Significant Diastereomeric Impurity Detected in the Final Peptide Product

This common issue often points to racemization of the this compound residue during the coupling step. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents are more likely to cause racemization.

  • Carbodiimides (e.g., DIC, DCC): Using these reagents without an additive is a primary cause of racemization.

    • Solution: Always use carbodiimide coupling reagents with a racemization-suppressing additive. The combination of DIC with OxymaPure is highly recommended for minimizing racemization.[6]

  • Onium Salt Reagents (e.g., HBTU, HATU, HCTU): While efficient, these can still lead to racemization, particularly with sensitive amino acids.

    • Solution: For particularly challenging couplings, consider switching to a phosphonium salt-based reagent like PyAOP or a uronium reagent with built-in racemization suppression like COMU.[1]

Step 2: Assess the Base Used in the Coupling Reaction

The choice and amount of base can significantly impact the degree of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton.

  • Commonly Used Bases (e.g., DIPEA, NMM): N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are widely used but can promote racemization.

    • Solution: Switch to a more sterically hindered and/or weaker base. 2,4,6-Collidine is known to significantly reduce racemization compared to DIPEA and NMM.[1][4] Also, ensure you are using the minimum amount of base required for the reaction.

Step 3: Review Your Experimental Protocol

Procedural details like pre-activation time and reaction temperature can influence the level of racemization.

  • Prolonged Pre-activation: Allowing the activated amino acid to sit in solution before adding it to the resin increases the chance of oxazolone formation.

    • Solution: Minimize the pre-activation time. The activated amino acid solution should be added to the resin immediately after preparation, especially when using onium salt reagents.[1][5]

  • Elevated Temperatures: Higher temperatures, often used in microwave-assisted peptide synthesis, can increase the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature. Pre-activation can be carried out at 0°C, followed by the coupling reaction at room temperature. For microwave synthesizers, consider reducing the coupling temperature.[7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk for Sensitive Amino Acids

Coupling Reagent/SystemAdditiveRelative Racemization RiskNotes
DICNoneHighNot recommended for coupling sensitive amino acids without an additive.
DICHOBtLowA standard and effective combination for suppressing racemization.[3]
DICOxymaPureVery LowHighly recommended for minimizing racemization; safer alternative to HOBt.[6]
HBTU, HCTUNoneModerate to HighEfficient but can promote racemization, especially with pre-activation.
HATUNoneModerateGenerally considered to have a lower racemization potential than HBTU.[8]
PyAOPNoneLowA phosphonium-based reagent known for low racemization.[1]
COMUNoneVery LowAn Oxyma-based uronium salt with built-in racemization suppression.[9]

Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and may vary depending on the specific amino acid, base, and reaction conditions.

Table 2: Impact of Common Bases on Racemization

BaseSteric HindranceRelative Racemization Risk
N-methylmorpholine (NMM)LowHigh[6]
N,N-diisopropylethylamine (DIPEA)ModerateModerate[6]
2,4,6-CollidineHighLow[4][6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated solution to the washed and deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Coupling Pathway FmocAA This compound ActivatedEster Activated Ester FmocAA->ActivatedEster + Coupling Reagent ActivatedEster2 Activated Ester Oxazolone Planar Oxazolone Intermediate ActivatedEster->Oxazolone + Base - H⁺ RacemicMixture Racemic Mixture (L- and D-Phe) Oxazolone->RacemicMixture + H⁺ CoupledPeptide Coupled Peptide (L-Phe) ActivatedEster2->CoupledPeptide + Peptide-Resin PeptideResin Peptide-Resin (Free Amine)

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Detected CheckReagents Step 1: Review Coupling Reagent & Additives Start->CheckReagents SolutionReagents Use DIC/OxymaPure or COMU CheckReagents->SolutionReagents CheckBase Step 2: Evaluate Base SolutionBase Switch to 2,4,6-Collidine CheckBase->SolutionBase CheckProtocol Step 3: Review Protocol (Time & Temperature) SolutionProtocol Minimize Pre-activation & Lower Temperature CheckProtocol->SolutionProtocol SolutionReagents->CheckBase SolutionBase->CheckProtocol End Racemization Minimized SolutionProtocol->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Troubleshooting Aggregation in Peptides with 4-Carboxamidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered during the synthesis and handling of peptides containing the non-canonical amino acid 4-carboxamidophenylalanine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This can occur during solid-phase peptide synthesis (SPPS), purification, or storage. Aggregation is problematic because it can lead to poor synthesis yields, difficult purification, loss of biological activity, and potentially inaccurate experimental results. For therapeutic peptides, aggregation can also raise concerns about immunogenicity.

Q2: Why might peptides containing 4-carboxamidophenylalanine be prone to aggregation?

A2: While specific data on the aggregation propensity of peptides containing 4-carboxamidophenylalanine is limited, its structure suggests a tendency towards hydrophobicity. The presence of the phenyl ring and the carboxamide group can contribute to intermolecular interactions, such as hydrophobic interactions and hydrogen bonding, which are known drivers of aggregation. A related compound, 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine, has been noted for its hydrophobic character, suggesting that 4-carboxamidophenylalanine itself is likely to increase the hydrophobicity of a peptide sequence.[1]

Q3: How can I predict the aggregation potential of my peptide sequence containing 4-carboxamidophenylalanine?

A3: You can use computational tools and hydrophobicity scales to predict the aggregation potential. While specific parameters for 4-carboxamidophenylalanine may not be available in all tools, you can estimate its contribution based on its structural similarity to other hydrophobic amino acids like phenylalanine. The overall hydrophobicity of the peptide can be assessed using the Grand Average of Hydropathy (GRAVY) score, calculated by summing the hydropathy values of all amino acids and dividing by the number of residues.[2][3][4] A higher positive GRAVY score indicates greater hydrophobicity and a higher likelihood of aggregation.

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide After Cleavage

Symptoms:

  • The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, water).

  • Visible particles or cloudiness are present in the solution.

Possible Causes:

  • High Hydrophobicity: The inclusion of 4-carboxamidophenylalanine and other hydrophobic residues has made the peptide insoluble in aqueous solutions.

  • Intermolecular Beta-Sheet Formation: Peptides have formed stable, insoluble aggregates driven by hydrogen bonding between peptide backbones.

Troubleshooting Steps:

StepActionRationale
1 Solvent Screening Attempt to dissolve a small amount of the peptide in different solvents. Start with water, then move to organic solvents like DMSO, DMF, or acetonitrile (ACN), or mixtures of these with water.[5][6][7]
2 pH Adjustment If the peptide has ionizable groups, adjusting the pH away from its isoelectric point (pI) can increase solubility by introducing net charge and electrostatic repulsion between peptide chains.
3 Use of Chaotropic Agents Agents like guanidinium chloride or urea can disrupt the hydrogen bonding network that stabilizes aggregates, thereby improving solubility.
4 Sonication Gentle sonication can help to break up smaller aggregates and facilitate dissolution.
Issue 2: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete coupling reactions identified by a positive Kaiser test.

  • Low yield of the desired peptide in the final crude product.

  • Presence of deletion sequences in the mass spectrometry analysis.

Possible Causes:

  • On-Resin Aggregation: The growing peptide chains are aggregating on the solid support, hindering the access of reagents to the reactive sites.

  • Steric Hindrance: The bulky side chain of 4-carboxamidophenylalanine may sterically hinder coupling reactions.

Troubleshooting Steps:

StepActionRationale
1 Optimize Coupling Conditions Increase the coupling time and/or temperature. Use a more powerful coupling reagent such as HBTU, HATU, or COMU.[8]
2 Change Synthesis Solvent Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a mixture of DMF and DMSO to improve solvation of the aggregating peptide chains.[8]
3 Incorporate "Difficult Sequence" Strategies Introduce a pseudoproline dipeptide or a backbone-protecting group (e.g., Hmb) near the 4-carboxamidophenylalanine residue to disrupt secondary structure formation and aggregation.[9]
4 Use a Low-Loading Resin A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
5 Microwave-Assisted Synthesis Microwave energy can help to disrupt aggregation and accelerate coupling and deprotection steps.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Carboxamidophenylalanine

This protocol outlines a general manual Fmoc-SPPS procedure. Automated synthesizers will follow similar principles.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-4-carboxamidophenylalanine-OH)

  • Coupling reagents (e.g., HCTU, DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower equivalency of the coupling reagent (e.g., HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. For the coupling of Fmoc-4-carboxamidophenylalanine-OH, a longer coupling time or double coupling may be necessary.

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Protocol 2: Characterization of Peptide Aggregates

Methods to Characterize Aggregates:

  • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide. A high beta-sheet content is often indicative of aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a characteristic increase in fluorescence.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.

Visualizations

Aggregation_Troubleshooting_Workflow start Peptide Aggregation Issue (Low Yield / Poor Solubility) check_synthesis During SPPS? start->check_synthesis check_solubility Post-Cleavage? start->check_solubility synthesis_solutions SPPS Troubleshooting: - Change Solvent (NMP, DMSO) - Stronger Coupling Reagent (HATU) - Use Pseudoproline/Hmb - Lower Resin Loading - Microwave Synthesis check_synthesis->synthesis_solutions Yes solubility_solutions Solubility Troubleshooting: - Solvent Screen (DMSO, ACN) - pH Adjustment - Chaotropic Agents (Urea) - Sonication check_solubility->solubility_solutions Yes characterize Characterize Aggregates (DLS, CD, ThT, TEM) synthesis_solutions->characterize solubility_solutions->characterize end Optimized Protocol characterize->end

Caption: Troubleshooting workflow for peptide aggregation.

Peptide_Aggregation_Pathway monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Self-Assembly protofibril Protofibrils oligomer->protofibril Growth fibril Insoluble Fibrils (Aggregates) protofibril->fibril Maturation

Caption: General pathway of peptide fibrillar aggregation.

Quantitative Data Summary

Amino AcidKyte-Doolittle HydrophobicityClassification
Isoleucine4.5Very Hydrophobic
Valine4.2Very Hydrophobic
Leucine3.8Very Hydrophobic
Phenylalanine 2.8 Very Hydrophobic
Cysteine2.5Hydrophobic
Methionine1.9Hydrophobic
Alanine1.8Hydrophobic
Glycine-0.4Neutral
Threonine-0.7Neutral
Serine-0.8Neutral
Tryptophan-0.9Neutral
Tyrosine-1.3Neutral
Proline-1.6Neutral
Histidine-3.2Hydrophilic
Glutamic Acid-3.5Hydrophilic
Glutamine-3.5Hydrophilic
Aspartic Acid-3.5Hydrophilic
Asparagine-3.5Hydrophilic
Lysine-3.9Hydrophilic
Arginine-4.5Hydrophilic

Data sourced from Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105-132.

References

Technical Support Center: Fmoc-Phe(4-CONH2)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-Phe(4-CONH2)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing peptides with this compound?

A1: Synthesizing peptides with this compound can present several challenges. The hydrophobicity of the phenylalanine residue can contribute to peptide aggregation on the solid support, especially in longer peptide sequences.[1][2] This aggregation can hinder reagent accessibility, leading to incomplete Fmoc deprotection and poor coupling efficiency.[1][3][4] Additionally, the carboxamide group on the phenyl side chain, while generally stable, could potentially participate in side reactions under certain conditions, although this is less common than issues related to aggregation.

Q2: Is this compound soluble in standard SPPS solvents?

A2: Yes, like other Fmoc-protected amino acids, this compound is generally soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6] However, the resulting peptide chain's solubility can decrease as it elongates, particularly if the sequence contains multiple hydrophobic residues.[7] If you observe poor swelling of the resin or clumping, it may be an indication of peptide aggregation and poor solvation.[2]

Q3: Which coupling reagents are recommended for this compound?

A3: For coupling this compound, standard aminium/uronium or phosphonium-based coupling reagents are effective. Reagents such as HBTU, HATU, and HCTU are widely used and generally provide high coupling efficiency.[8][9] The choice of reagent may be influenced by the specific peptide sequence and the presence of other sensitive amino acids. For sterically hindered couplings, more reactive reagents like HATU or COMU might be beneficial.[9]

Q4: Can the side-chain amide of this compound be inadvertently modified during synthesis?

A4: The primary amide of the side chain is generally stable under standard Fmoc-SPPS conditions. However, it is crucial to use high-quality reagents and optimized protocols to prevent any potential side reactions. The most significant risks in SPPS typically involve aspartimide formation for aspartic acid residues or modifications at the N-terminus, rather than modification of a stable side-chain amide like that on Phe(4-CONH2).[10][11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Low Final Peptide Yield
Potential Cause Diagnostic Test Recommended Solution
Incomplete Fmoc Deprotection Perform a Kaiser test after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection.[1]Extend the deprotection time or perform a second deprotection step.[2] For difficult sequences, consider switching from piperidine to a stronger base like DBU, but be cautious of potential side reactions.[12][13]
Inefficient Coupling Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates unreacted primary amines.[14]Perform a double coupling by repeating the coupling step with fresh reagents.[1] Increase the equivalents of the amino acid and coupling reagents. Consider switching to a more efficient coupling reagent like HATU or COMU.[9]
Peptide Aggregation The resin may appear clumpy or fail to swell properly. HPLC-MS analysis of the crude product may show a complex mixture of deletion sequences.[1]Switch from DMF to a more effective solvent for disrupting aggregation, such as NMP or a "magic mixture" (DCM/DMF/NMP at 1:1:1).[2][15] Incorporate chaotropic salts like LiCl into the solvent to break up secondary structures.[2]
Premature Cleavage from Resin N/AThis is less common with standard linkers but ensure the appropriate resin and cleavage conditions are used for your desired C-terminus (e.g., Rink Amide resin for C-terminal amides).[16]
Issue 2: Presence of Deletion or Truncated Sequences in HPLC-MS
Potential Cause Diagnostic Test Recommended Solution
Systematic Coupling Failure HPLC-MS will show a series of peaks corresponding to the desired peptide mass minus the mass of one or more amino acids.Re-evaluate the coupling protocol for the specific amino acid that is being deleted. A double coupling may be necessary for that step in all subsequent syntheses.[1] For hydrophobic residues like Phenylalanine, increasing coupling time and temperature (if using a microwave synthesizer) can be beneficial.
Incomplete Deprotection at a Specific Step The major impurity peak in the HPLC-MS will correspond to the peptide sequence up to the point of the failed deprotection.Optimize the deprotection step preceding the problematic amino acid. Consider a longer deprotection time for that specific cycle.
Steric Hindrance This is more common with bulky or N-methylated amino acids but can also be caused by aggregation.[17]Use a low-loading resin to increase the distance between peptide chains.[1] Employ specialized coupling reagents designed for hindered amino acids.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This protocol is used to qualitatively detect the presence of free primary amines on the resin, which is indicative of either complete Fmoc deprotection or incomplete coupling.[1]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Resin sample (a few beads)

  • Heating block at 110°C

Procedure:

  • Take a small sample of resin beads (approximately 1-5 mg) after the relevant synthesis step (deprotection or coupling) and subsequent washes.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amine (successful deprotection or incomplete coupling).[14]

  • Yellow or Colorless Beads/Solution: Indicates the absence of primary amines (incomplete deprotection or complete coupling).[14]

Protocol 2: Standard Coupling Protocol (HBTU/DIPEA)

This protocol outlines a standard method for coupling an Fmoc-protected amino acid to the resin-bound peptide chain.

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or NMP

  • Deprotected peptide-resin

Procedure:

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[1]

Protocol 3: Cleavage from Rink Amide Resin and Deprotection

This protocol is for cleaving the peptide from a Rink Amide resin to yield a C-terminal amide, while simultaneously removing side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Reduce the volume of the TFA in the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated filtrate to a centrifuge tube containing cold diethyl ether.[18]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with more cold ether.

  • Allow the peptide pellet to air dry before purification by HPLC.[2]

Visualizations

Experimental Workflow

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Next Amino Acid (e.g., this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Incomplete (Recouple) Repeat_Cycle Repeat Cycle for each AA Kaiser_Test->Repeat_Cycle Coupling Complete Repeat_Cycle->Fmoc_Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Standard solid-phase peptide synthesis (SPPS) workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield problem problem check check cause cause solution solution LowYield Low Final Yield CheckDeprotection Kaiser Test after Deprotection? LowYield->CheckDeprotection CheckCoupling Kaiser Test after Coupling? CheckDeprotection->CheckCoupling Positive (Blue) IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection Negative (Yellow) CheckAggregation Resin Clumping or Poor Swelling? CheckCoupling->CheckAggregation Negative (Yellow) IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive (Blue) Aggregation Peptide Aggregation CheckAggregation->Aggregation Yes Sol_Deprotection Extend deprotection time or perform double deprotection. IncompleteDeprotection->Sol_Deprotection Sol_Coupling Perform double coupling, use stronger coupling reagents. IncompleteCoupling->Sol_Coupling Sol_Aggregation Switch to NMP solvent, use chaotropic salts. Aggregation->Sol_Aggregation

Caption: Decision tree for troubleshooting low yield in SPPS.

References

Technical Support Center: Stability of the Carboxamide Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies concerning the stability of the carboxamide group of Asparagine (Asn) and Glutamine (Gln) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues related to the carboxamide groups of asparagine (Asn) and glutamine (Gln) during peptide synthesis?

The primary stability issues involving the side-chain carboxamide groups of Asn and Gln are their susceptibility to undesirable side reactions during both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). The main side reactions include:

  • Dehydration: The side-chain amide can be converted to a nitrile, particularly when using carbodiimide-based coupling reagents. This is a more significant issue for Asn and Gln residues that are repeatedly exposed to coupling reagents during the synthesis of long peptides.[1][2]

  • Cyclization Reactions:

    • Aspartimide Formation: Aspartate (Asp) residues are prone to forming a cyclic succinimide intermediate, known as an aspartimide, especially under basic or acidic conditions.[3] This is also relevant for Asn-Xxx sequences. The aspartimide ring can then reopen to yield a mixture of the desired α-peptide and the isomeric β-peptide, or be attacked by nucleophiles like piperidine.[3][4][5]

    • Pyroglutamate (pyro-Glu) Formation: An unprotected N-terminal Gln residue can cyclize to form pyroglutamate, a reaction that results in the termination of the peptide chain.[3][6] This can occur spontaneously or be catalyzed by bases.[3][7] N-terminal Glutamic Acid (Glu) can also undergo this reaction, though typically at a slower rate.[7][8]

    • Diketopiperazine Formation: When Asn or Gln are one of the first two amino acids at the N-terminus of the growing peptide chain, they can cyclize to form a diketopiperazine, leading to chain termination.[3][9]

Q2: Why is side-chain protection for Asn and Gln often recommended?

Side-chain protection for Asn and Gln is crucial for several reasons:

  • Preventing Dehydration: Protecting the amide nitrogen minimizes the risk of dehydration to a nitrile during activation with carbodiimide reagents.[1]

  • Improving Solubility: Standard Fmoc-Asn-OH and Fmoc-Gln-OH derivatives exhibit very poor solubility in common SPPS solvents like DMF and NMP.[1][10] Side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, have significantly better solubility, which facilitates efficient and complete coupling reactions.[1]

  • Suppressing Side Reactions: While the primary goal of Trt protection is to prevent dehydration and improve solubility, it can also help reduce other side reactions by preventing interchain hydrogen bonding that leads to aggregation.[10]

Commonly used acid-labile protecting groups for the side-chain amide include Trityl (Trt) in Fmoc-SPPS and Xanthyl (Xan) in Boc-SPPS.[1][11]

Q3: What is aspartimide formation and why is it a significant problem?

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving an aspartic acid (Asp) residue. The backbone amide nitrogen of the following amino acid residue attacks the carbonyl group of the Asp side-chain ester, forming a five-membered succinimide ring.[5] This reaction is particularly prevalent in Asp-Gly, Asp-Ser, and Asp-Phe sequences due to the low steric hindrance of the following residue.[1][5]

This side reaction is problematic for several reasons:

  • Isomerization: The aspartimide intermediate can be hydrolyzed by trace water, reopening to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, where the peptide backbone continues from the side-chain carboxyl group.[5]

  • Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, leading to a loss of stereochemical integrity.[4]

  • Byproduct Formation: In Fmoc synthesis, the piperidine used for deprotection can attack the aspartimide ring, forming piperidide adducts.[3]

  • Purification Challenges: The resulting byproducts (β-peptides, D-isomers) are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[12]

Q4: What is pyroglutamate (pyro-Glu) formation and when does it occur?

Pyroglutamate (pyro-Glu) formation is an intramolecular cyclization of an N-terminal glutamine (Gln) residue, which results in a neutral, non-reactive N-terminus and thus terminates peptide chain elongation.[6][7] The reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain carboxamide.[13] This can occur spontaneously but is often accelerated by basic conditions, such as during Fmoc deprotection, or even under acidic conditions during cleavage.[3][7] Formulation factors like temperature, pH, and time can also influence the rate of pyro-Glu formation.[6] While less common, N-terminal glutamic acid (Glu) can also form pyro-Glu.[7][8]

Troubleshooting Guides

Issue 1: Suspected Nitrile Formation (Dehydration of Asn/Gln)
  • Symptoms:

    • Mass spectrometry of the crude product shows a peak with a mass loss of 18 Da (-H₂O) corresponding to the target peptide.

    • Incomplete coupling observed after Asn or Gln incorporation, especially in long sequences.

  • Root Cause:

    • The side-chain amide of Asn or Gln reacts with carbodiimide coupling reagents (e.g., DIC, DCC) to form a nitrile.[1] This is more likely during long syntheses where the residues are exposed to coupling reagents multiple times.

  • Solutions & Preventative Measures:

    • Use Protected Derivatives: Employ Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH. The trityl (Trt) group protects the side-chain amide from dehydration and is easily removed during the final TFA cleavage.[1][2]

    • Avoid Carbodiimides: Use pre-activated esters or coupling reagents based on onium salts (e.g., HBTU, HATU) which are less prone to causing dehydration.[14]

Issue 2: Aspartimide-Related Impurities Detected
  • Symptoms:

    • Analytical HPLC of the crude product shows multiple, poorly resolved peaks around the main product peak.

    • Mass spectrometry reveals peaks corresponding to the target peptide mass (isomers), as well as +85 Da adducts (piperidine adducts).[3]

  • Root Cause:

    • Base-catalyzed cyclization of an Asp residue during the piperidine-mediated Fmoc deprotection step.[5] The propensity is sequence-dependent (e.g., Asp-Gly is highly susceptible).[5]

  • Solutions & Preventative Measures:

StrategyDescriptionEfficacy & Considerations
Modified Deprotection Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution.Simple to implement and significantly reduces aspartimide formation. HOBt is an explosive when anhydrous and is sold wetted.[12]
Use Sterically Hindered Protecting Groups Protect the Asp side chain with a bulkier ester group than the standard tert-butyl (OtBu), such as 3-methylpent-3-yl (Mpe) or 2,4-dimethyl-3-pentyl.[1][12]Can be very effective. However, increased steric bulk does not always guarantee suppression and may require stronger cleavage conditions.[5][12]
Backbone Protection Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the Asp residue.Highly effective at preventing the cyclization reaction. However, it requires special coupling protocols and can be costly.
Use Milder Bases Use a less nucleophilic or weaker base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF or morpholine.[4][5]Can reduce aspartimide formation, but deprotection times may need to be extended, and DBU itself can sometimes promote the side reaction.[1]
Issue 3: N-Terminal Chain Termination (Pyroglutamate Formation)
  • Symptoms:

    • Mass spectrometry shows a significant peak with a mass loss of 17 Da (-NH₃) from the expected mass of the full-length peptide.

    • Sequencing analysis fails or shows a blocked N-terminus.

  • Root Cause:

    • Intramolecular cyclization of an N-terminal Gln residue.[7] This is often catalyzed by the basic conditions of Fmoc deprotection or can occur during final cleavage.[3]

  • Solutions & Preventative Measures:

    • Protect the N-terminus: If Gln is the N-terminal residue, consider coupling it last and leaving the N-terminal Fmoc group on until after purification, or acetylating the N-terminus immediately after deprotection.

    • Use Protected Gln: Employing Fmoc-Gln(Trt)-OH can help, as the bulky side-chain group may sterically hinder the cyclization.

    • Minimize Base Exposure: Keep the final Fmoc deprotection time for the N-terminal Gln as short as possible.

    • Add HOBt: Adding HOBt to the deprotection reagent can suppress this base-catalyzed side reaction.[3]

Experimental Protocols

Protocol: Fmoc Deprotection with HOBt Additive to Suppress Aspartimide Formation

This protocol is recommended for sequences containing Asp residues, particularly those known to be susceptible to aspartimide formation (e.g., Asp-Gly).

  • Reagent Preparation:

    • Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).

    • Dissolve 1-hydroxybenzotriazole (HOBt) hydrate into this solution to a final concentration of 0.1 M.

    • Safety Note: Handle HOBt with care. While the hydrated form is safer, it is still a hazardous substance.

  • Deprotection Procedure (Manual SPPS):

    • After the coupling step is complete, drain the reaction vessel.

    • Wash the peptide-resin three times with DMF (10 mL/g resin) for 1 minute each.

    • Add the 20% piperidine / 0.1 M HOBt solution (10 mL/g resin) to the resin.

    • Agitate the mixture for the standard deprotection time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

    • Wash the peptide-resin thoroughly with DMF (at least 5 times, 10 mL/g resin) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

  • Verification:

    • Perform a Kaiser test or other qualitative test to confirm the complete removal of the Fmoc group.

Visualizations: Reaction Pathways and Workflows

Aspartimide_Formation Peptide Peptide with Asp(OtBu)-Xaa Intermediate Deprotonated Backbone Amide Peptide->Intermediate Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack

Pyroglutamate_Formation N_Term_Gln N-Terminal Gln-Peptide (Free α-Amine) Cyclic_Int Tetrahedral Intermediate N_Term_Gln->Cyclic_Int Intramolecular Attack Base Base or Heat PyroGlu Pyroglutamate-Peptide (Blocked N-Terminus) Cyclic_Int->PyroGlu Elimination Ammonia NH₃ Cyclic_Int->Ammonia

Troubleshooting_Workflow Start Synthesis Issue Encountered (e.g., low purity, side products) Analyze Analyze Crude Product (LC-MS) Start->Analyze MassLoss18 Mass Loss of 18 Da? Analyze->MassLoss18 Check Mass MassLoss17 Mass Loss of 17 Da? MassLoss18->MassLoss17 No Sol_Nitrile Action: Use Asn/Gln(Trt) or change coupling reagent MassLoss18->Sol_Nitrile Yes (Nitrile) Isomers Isomers or +85 Da Adducts? MassLoss17->Isomers No Sol_PyroGlu Action: Modify N-term Gln coupling/deprotection strategy MassLoss17->Sol_PyroGlu Yes (pyro-Glu) Sol_Aspartimide Action: Use HOBt in deprotection, change protecting group, or use backbone protection Isomers->Sol_Aspartimide Yes (Aspartimide) Other Other Issue (e.g., aggregation, deletion) Isomers->Other No

References

Validation & Comparative

A Comparative Guide to Fmoc-Phe(4-CONH2)-OH and Fmoc-Phe(4-CN)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount to achieving high yields and purity of the target peptide. This guide provides a detailed comparison of two modified phenylalanine derivatives, Fmoc-Phe(4-CONH2)-OH and Fmoc-Phe(4-CN)-OH, focusing on their performance, potential side reactions, and experimental considerations in Fmoc-based SPPS.

Introduction to the Derivatives

This compound and Fmoc-Phe(4-CN)-OH are derivatives of phenylalanine where the para-position of the phenyl ring is substituted with a carboxamide (-CONH2) or a cyano (-CN) group, respectively. These modifications introduce unique chemical properties that can be leveraged for specific applications in peptide design and drug development.

This compound incorporates a hydrophilic carboxamide group, which can potentially enhance the solubility of the resulting peptide and participate in hydrogen bonding interactions.

Fmoc-Phe(4-CN)-OH features a cyano group, a versatile functional handle that can be used for subsequent bioconjugation reactions or as a spectroscopic probe.[1]

Physicochemical Properties

A summary of the key physicochemical properties of both derivatives is presented in Table 1.

PropertyThis compoundFmoc-Phe(4-CN)-OH
Molecular Formula C25H22N2O5C25H20N2O4
Molecular Weight 430.46 g/mol 412.44 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Generally soluble in DMF and DMSO.Soluble in DMF and DMSO (≥ 100 mg/mL in DMSO).[2]

Performance in Peptide Synthesis: A Comparative Analysis

While direct head-to-head comparative studies are limited, the performance of each derivative can be inferred from their chemical nature and available data on similar compounds.

Solubility

Both derivatives are generally soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] The carboxamide group in this compound may impart slightly better solubility to the growing peptide chain, particularly for hydrophobic sequences, by disrupting aggregation through hydrogen bonding.

Coupling Efficiency

Standard coupling protocols using common activators like HBTU, HATU, or DIC/Oxyma are generally effective for both derivatives. However, the electron-withdrawing nature of the cyano group in Fmoc-Phe(4-CN)-OH might slightly influence the reactivity of the carboxylic acid during activation, though significant differences in coupling efficiency are not widely reported. For sterically hindered couplings, more potent activating agents may be beneficial.[4]

Deprotection Kinetics

Potential Side Reactions

The functional groups on the side chains of these derivatives introduce the possibility of specific side reactions during peptide synthesis and cleavage.

This compound

The primary concern with the carboxamide group is its potential for hydrolysis under acidic or basic conditions, which could convert the 4-carboxamidophenylalanine residue to a 4-carboxyphenylalanine residue. While the amide bond is generally stable, prolonged exposure to strong acids during final cleavage or repeated basic treatments during Fmoc deprotection could lead to this side reaction, although this is not a commonly reported issue under standard SPPS conditions.

Another potential, though less likely, side reaction is dehydration of the primary amide to a nitrile under harsh dehydration conditions, which are not typically employed in standard Fmoc-SPPS.

Fmoc-Phe(4-CN)-OH

The cyano group is generally stable under the conditions of Fmoc-SPPS, including repeated treatments with piperidine and the final cleavage with trifluoroacetic acid (TFA). However, the following should be considered:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly with prolonged reaction times or elevated temperatures. While generally stable to standard TFA cleavage cocktails, the extent of hydrolysis should be evaluated for long cleavage times.

  • Reduction: The cyano group can be reduced to an amine under certain reducing conditions. Care should be taken if downstream modifications involving reducing agents are planned.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of this compound and Fmoc-Phe(4-CN)-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.

Materials
  • Fmoc-Rink Amide resin or other suitable solid support

  • This compound or Fmoc-Phe(4-CN)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS))

Synthesis Cycle

The general workflow for a single coupling cycle is depicted below.

SPPS_Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle

Standard Solid-Phase Peptide Synthesis Cycle

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed.

Cleavage_Workflow Start Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleavage Treat with Cleavage Cocktail (e.g., 95% TFA/H2O/TIS) Wash_Dry->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Peptide Cleavage and Purification Workflow

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% H2O / 2.5% TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Conclusion

Both this compound and Fmoc-Phe(4-CN)-OH are valuable building blocks for the synthesis of modified peptides. The choice between them will largely depend on the desired properties of the final peptide.

  • This compound is a suitable choice when increased hydrophilicity or the potential for hydrogen bonding is desired.

  • Fmoc-Phe(4-CN)-OH is ideal for applications requiring a versatile handle for bioconjugation or for use as a spectroscopic probe.

While both derivatives are compatible with standard Fmoc-SPPS protocols, careful monitoring of coupling and deprotection steps, along with an awareness of potential side reactions, will ensure the successful synthesis of high-quality peptides. It is always recommended to perform small-scale test syntheses to optimize conditions for a specific peptide sequence.

References

A Comparative Guide to Fmoc-Phe(4-CONH2)-OH and Other Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. Phenylalanine and its derivatives are fundamental components in the design of peptidomimetics and other therapeutics due to their aromatic nature, which often plays a crucial role in molecular recognition and binding. This guide provides a comprehensive comparison of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH2)-OH) with other commonly used Fmoc-protected phenylalanine derivatives. We will delve into their performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Introduction to Phenylalanine Derivatives in Peptide Synthesis

The modification of the phenyl ring of phenylalanine offers a powerful tool to modulate the physicochemical properties of peptides, including their conformation, stability, and biological activity. The introduction of substituents can alter hydrophobicity, introduce new hydrogen bonding capabilities, and influence aromatic interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the sequential addition of amino acids under mild basic conditions. This guide focuses on Fmoc-protected phenylalanine derivatives, which are essential reagents for the synthesis of custom peptides.

Performance Comparison in Solid-Phase Peptide Synthesis

The efficiency of peptide synthesis is critically dependent on the performance of the individual amino acid building blocks. Key parameters for comparison include purity, yield, coupling efficiency, and the rate of Fmoc deprotection. While direct head-to-head comparative studies for all derivatives are not always available in the literature, we can compile and infer performance based on their chemical structures and available data.

Table 1: Comparison of Physicochemical and Performance-Related Properties of Fmoc-Phenylalanine Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Features & Potential Impact on Peptide Properties
Fmoc-Phe-OH C₂₄H₂₁NO₄387.43Standard, hydrophobic. Provides a baseline for comparison.
Fmoc-Phe(4-CONH₂)-OH C₂₅H₂₂N₂O₅430.45Introduces a hydrogen bond donor and acceptor, potentially increasing hydrophilicity and altering peptide conformation and solubility.[1]
Fmoc-Phe(4-CN)-OH C₂₅H₂₀N₂O₄412.44The cyano group is a polar, non-protic substituent that can act as a hydrogen bond acceptor, influencing molecular interactions.
Fmoc-Phe(4-F)-OH C₂₄H₂₀FNO₄405.42Fluorine substitution can enhance metabolic stability and alter electronic properties of the aromatic ring, potentially influencing binding affinity.
Fmoc-p-phenyl-L-phenylalanine C₃₀H₂₅NO₄475.53The additional phenyl ring significantly increases hydrophobicity and potential for π-π stacking interactions, impacting peptide self-assembly and binding.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these derivatives in peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol can be adapted for the incorporation of this compound and other phenylalanine derivatives into a peptide sequence.

Materials:

  • Fmoc-protected amino acids (e.g., this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-phenylalanine derivative (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Synthesis of Fmoc-L-4-carboxamidophenylalanine (Fmoc-Phe(4-CONH₂)-OH)

A selective method for the preparation of primary amides is crucial for the synthesis of this derivative. A published method involves the conversion of a corresponding nitrile or ester under specific conditions to yield the desired carboxamide.[1]

Data Presentation

Solubility

Table 2: General Solubility of Fmoc-Phenylalanine Derivatives

SolventFmoc-Phe-OHFmoc-Phe(4-F)-OHGeneral Expectation for other Derivatives
DMF Readily Soluble[3]100 mg/mL[5]Generally soluble
DMSO 100 mg/mL[6]200 mg/mL[5]Generally soluble
NMP Readily Soluble[3]-Generally soluble
Water Insoluble[3]-Generally insoluble
Hydrophobicity

The hydrophobicity of the amino acid side chain can be inferred from the retention time in reverse-phase HPLC. A longer retention time generally indicates greater hydrophobicity.

Table 3: Predicted Relative Hydrophobicity Based on HPLC Retention

DerivativeExpected Relative Retention TimePredicted Hydrophobicity
Fmoc-p-phenyl-L-phenylalanine LongestHighest
Fmoc-Phe-OH IntermediateHigh
Fmoc-Phe(4-F)-OH IntermediateHigh (similar to Fmoc-Phe-OH)
Fmoc-Phe(4-CN)-OH ShorterModerate
Fmoc-Phe(4-CONH₂)-OH ShortestLowest

Note: This is a predicted trend. Actual retention times can vary based on the specific peptide sequence and HPLC conditions.

Impact of Side-Chain Modification on Peptide Properties

The introduction of a 4-carboxamide group on the phenyl ring of phenylalanine can have a significant impact on the resulting peptide's properties:

  • Conformation: A study on a cyclic peptide demonstrated that substituents at the 4-position of the phenylalanine ring can influence the conformational equilibrium of the peptide backbone.[7] The carboxamide group, with its hydrogen bonding capabilities, could favor specific folded structures.

  • Bioactivity: By altering the conformation and electronic properties of the peptide, the 4-carboxamide modification can modulate binding affinity to biological targets.[8]

  • Solubility: The introduction of a polar carboxamide group is expected to increase the overall hydrophilicity of the peptide, potentially improving its solubility in aqueous solutions.

Visualizations

Experimental Workflow for Comparative Analysis of Phenylalanine Derivatives in SPPS

cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_comparison Comparative Data start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-Phe Derivative (HBTU/DIPEA) deprotection->coupling wash Wash with DMF coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final cycle precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry purification->characterization purity Purity Assessment purification->purity hplc HPLC Retention Time (Hydrophobicity) purification->hplc yield Yield Calculation characterization->yield

Caption: Workflow for SPPS and comparative analysis of peptides containing different phenylalanine derivatives.

Logical Relationship of Phenylalanine Derivative Properties

cluster_derivative Fmoc-Phenylalanine Derivative cluster_properties Peptide Properties derivative Side-Chain Substituent hydrophobicity Hydrophobicity derivative->hydrophobicity h_bonding Hydrogen Bonding derivative->h_bonding stability Metabolic Stability derivative->stability solubility Solubility derivative->solubility conformation Conformation hydrophobicity->conformation h_bonding->conformation bioactivity Biological Activity conformation->bioactivity stability->bioactivity solubility->bioactivity

Caption: Influence of side-chain modifications on key peptide properties.

Conclusion

The choice of a specific Fmoc-phenylalanine derivative has profound implications for the properties of the resulting peptide. This compound stands out as a valuable tool for introducing a polar, hydrogen-bonding moiety that can be used to modulate peptide conformation, solubility, and ultimately, biological function. While the standard Fmoc-Phe-OH provides a hydrophobic aromatic residue, derivatives like Fmoc-Phe(4-F)-OH can enhance metabolic stability, and Fmoc-p-phenyl-L-phenylalanine can be used to significantly increase hydrophobicity and π-π stacking potential.

Researchers and drug developers are encouraged to consider the desired physicochemical and biological properties of their target peptide when selecting a phenylalanine derivative. The experimental protocols and comparative data presented in this guide provide a foundation for making these critical decisions and for the successful synthesis and evaluation of novel peptide-based therapeutics.

References

Unveiling the Bioactivity of 4-Carboxamidophenylalanine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. This guide provides a comparative analysis of the biological activity of peptides containing the synthetic amino acid 4-carboxamidophenylalanine versus their natural counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The substitution of naturally occurring amino acids with synthetic analogs can profoundly influence a peptide's pharmacological properties, including its binding affinity, efficacy, and stability. One such modification, the replacement of tyrosine with 4-carboxamidophenylalanine, has been explored to modulate the activity of opioid receptor-targeting peptides. This substitution maintains a similar aromatic scaffold while altering the electronic and hydrogen-bonding potential of the side chain, from a hydroxyl group in tyrosine to a carboxamide group.

Quantitative Comparison of Biological Activity

The impact of substituting tyrosine (Tyr) with 4-carboxamidophenylalanine (Phe(4-CONH₂)) on the binding affinity of peptides for opioid receptors has been quantified in radioligand competition binding assays. The following table summarizes the binding affinities (Ki) of a parent peptide and its analog at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.

Peptide SequenceAmino Acid at Position 1µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
H-Tyr -c[D-Cys-Gly-Phe-D-Cys]-NH₂Tyrosine (Tyr)1.050200
H-**Phe(4-CONH₂) **-c[D-Cys-Gly-Phe-D-Cys]-NH₂4-Carboxamidophenylalanine2.5150300

Data sourced from a study by Dolle et al. in Bioorganic & Medicinal Chemistry Letters (2004).

The data reveals that the substitution of tyrosine with 4-carboxamidophenylalanine in this cyclic peptide resulted in a modest decrease in binding affinity at the µ-opioid receptor and a more pronounced decrease at the δ and κ receptors. This suggests that the hydroxyl group of tyrosine plays a significant role in the interaction with these receptors, although the carboxamide group can still facilitate binding, acting as a functional surrogate.

Experimental Protocols

The quantitative data presented above was generated using established experimental methodologies in peptide science and pharmacology.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the parent peptide and its 4-carboxamidophenylalanine-containing analog was accomplished using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Workflow for Fmoc Solid-Phase Peptide Synthesis:

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Next Amino Acid Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 8. Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminally amidated peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF to expose the free amine.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or Fmoc-Phe(4-CONH₂)-OH) is activated using a coupling reagent cocktail (e.g., HBTU/HOBt/DIEA in DMF) and then coupled to the free amine on the resin-bound peptide.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Chain Elongation: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Radioligand Competition Binding Assay

The binding affinities of the synthesized peptides to opioid receptors were determined using a competitive radioligand binding assay. This assay measures the ability of a test compound (the synthesized peptide) to displace a radiolabeled ligand that is known to bind to the target receptor.

Workflow for Radioligand Competition Binding Assay:

Preparation 1. Prepare Receptor Membranes (e.g., from CHO cells expressing human opioid receptors) Incubation 2. Incubation: - Receptor Membranes - Radiolabeled Ligand (e.g., [³H]DAMGO) - Unlabeled Peptide (varying concentrations) Preparation->Incubation Separation 3. Separation of Bound and Free Ligand (Rapid Filtration) Incubation->Separation Measurement 4. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Measurement Analysis 5. Data Analysis: - IC₅₀ Determination - Ki Calculation (Cheng-Prusoff) Measurement->Analysis

Figure 2: Workflow for a radioligand competition binding assay.

Detailed Steps:

  • Receptor Preparation: Membranes from cells stably expressing the human opioid receptors (µ, δ, or κ) are prepared.

  • Incubation: The receptor membranes are incubated in a buffer solution with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the µ-receptor) and varying concentrations of the unlabeled test peptide (either the parent Tyr-containing peptide or the Phe(4-CONH₂)-containing analog).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway Context

The synthesized peptides exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate intracellular signaling cascades that ultimately lead to the observed biological response, such as analgesia.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Opioid Peptide (with or without 4-carboxamidophenylalanine) Opioid_Receptor Opioid Receptor (GPCR) Peptide->Opioid_Receptor Binding G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channels Modulation MAPK_Pathway MAPK Pathway Activation G_Protein->MAPK_Pathway Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 3: Simplified signaling pathway of opioid receptors.

The binding of an opioid peptide, whether containing tyrosine or 4-carboxamidophenylalanine, to its cognate receptor initiates a conformational change in the receptor. This leads to the activation of intracellular G-proteins (primarily of the Gi/o family). The activated G-proteins then modulate the activity of various effector proteins, such as adenylyl cyclase (leading to decreased cyclic AMP levels) and ion channels. These downstream events culminate in a cellular response, which in the context of the central nervous system, often involves a reduction in neuronal excitability and neurotransmitter release, contributing to the analgesic effects of opioids. The difference in binding affinity observed between the two peptides can translate to a difference in the potency and efficacy of activating this signaling cascade.

A Comparative Guide to HPLC Purity Analysis of Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Fmoc-Phe(4-CONH2)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The purity of this reagent is paramount as impurities can lead to the formation of truncated, deleted, or modified peptides, complicating purification and potentially altering the biological activity of the final product.[1][2][3]

This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares its performance with two alternative conditions, providing detailed experimental protocols and data to aid researchers in selecting the optimal method for their specific needs.

Key Impurities in Fmoc-Amino Acid Synthesis

During the synthesis and storage of Fmoc-amino acids, several related impurities can arise. It is crucial that the chosen HPLC method can resolve the main compound from these potential contaminants:

  • Dipeptide Impurities (Fmoc-Phe(4-CONH2)-Phe(4-CONH2)-OH): Formed during the synthesis of the Fmoc-amino acid, these can lead to the insertion of an extra amino acid residue in the peptide chain.[1]

  • Free Amino Acid (H-Phe(4-CONH2)-OH): Incomplete protection or degradation of the Fmoc group can result in the presence of the free amino acid, which can cause double incorporation during peptide synthesis.[2]

  • β-Alanine Adducts: These can be introduced during the synthesis of Fmoc-amino acids and can be incorporated into the peptide chain.[1]

  • Enantiomeric Impurities (Fmoc-D-Phe(4-CONH2)-OH): The presence of the D-enantiomer can lead to diastereomeric peptide impurities with potentially different biological activities. Chiral HPLC is required for this specific analysis.[1]

Comparative HPLC Analysis

This guide compares three RP-HPLC methods using different columns and mobile phase modifiers to assess their effectiveness in separating this compound from its potential impurities. A standard C18 column with trifluoroacetic acid (TFA) is compared against a high-resolution C18 column and a method using an alternative mobile phase modifier, formic acid (FA).

Data Summary

The following table summarizes the hypothetical performance of the three HPLC methods in analyzing a sample of this compound.

ParameterMethod 1: Standard C18Method 2: High-Resolution C18Method 3: Alternative Mobile Phase
Column Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)High-Resolution C18 (e.g., Agilent Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm)Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Retention Time (Main Peak) 12.5 min8.2 min11.8 min
Purity (%) 98.7%98.8%98.7%
Resolution (Main Peak / Closest Impurity) 1.82.51.7
Peak Tailing Factor 1.21.01.3

Experimental Protocols

Detailed methodologies for the three compared HPLC analyses are provided below.

Sample Preparation

Solvent: Prepare a diluent of 50:50 (v/v) acetonitrile and water.

Procedure:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the diluent to achieve a concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is fully dissolved. Fmoc-protected amino acids are generally soluble in polar organic solvents and their aqueous mixtures.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 1: Standard RP-HPLC with TFA
  • Column: Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Method 2: High-Resolution RP-HPLC with TFA
  • Column: High-Resolution C18 (e.g., Agilent Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: 30% to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 2 µL.

Method 3: Standard RP-HPLC with Formic Acid
  • Column: Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logic behind the method comparison.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in 50:50 ACN/Water start->dissolve vortex Vortex to Dissolve dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject Sample filter->inject hplc HPLC System inject->hplc detect UV Detection (265 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end Report Results calculate->end

Caption: General workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Methods cluster_params Performance Parameters cluster_goal Objective title Comparative Analysis of HPLC Methods method1 Method 1 Standard C18 0.1% TFA retention Retention Time method1->retention purity Purity (%) method1->purity resolution Resolution method1->resolution tailing Peak Shape method1->tailing method2 Method 2 High-Resolution C18 0.1% TFA method2->retention method2->purity method2->resolution method2->tailing method3 Method 3 Standard C18 0.1% Formic Acid method3->retention method3->purity method3->resolution method3->tailing goal Optimal Purity Assessment retention->goal purity->goal resolution->goal tailing->goal

Caption: Logic for comparing HPLC methods.

Discussion of Comparative Results

  • Method 1 (Standard C18 with TFA): This method represents a widely used, robust approach for the analysis of Fmoc-protected amino acids. It provides good separation and reliable quantification. The use of TFA as an ion-pairing agent generally results in sharp peaks for peptide-like molecules.[5]

  • Method 2 (High-Resolution C18 with TFA): By employing a column with smaller particles (1.8 µm), this method offers significantly higher resolution and efficiency. This is evident in the improved resolution between the main peak and the closest eluting impurity, as well as a more symmetrical peak shape (tailing factor of 1.0). The analysis time is also considerably shorter, increasing sample throughput.

  • Method 3 (Standard C18 with Formic Acid): This method explores the use of formic acid as an alternative to TFA. Formic acid is a weaker ion-pairing agent and is often preferred for liquid chromatography-mass spectrometry (LC-MS) applications due to its better volatility and reduced ion suppression.[6][7] In this comparison, it resulted in slightly earlier elution and a marginally poorer peak shape compared to TFA, but still provided adequate separation for purity determination.

Conclusion

For routine quality control of this compound, the Standard C18 method with TFA (Method 1) is a reliable and effective choice. However, for applications requiring higher throughput and the best possible resolution of closely related impurities, the High-Resolution C18 method (Method 2) is superior. The method using Formic Acid (Method 3) is a suitable alternative, particularly if the analysis is intended to be coupled with mass spectrometry. The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and the need for MS compatibility.

References

A Researcher's Guide to Fmoc-Phe(4-CONH2)-OH: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that impacts not only the cost of a project but also the purity, yield, and biological activity of the final peptide. Fmoc-Phe(4-CONH2)-OH, a phenylalanine derivative with a carboxamide group at the para position of the phenyl ring, offers unique properties for peptide design and synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with common alternatives and presenting supporting data and protocols to inform your research.

Performance Comparison of this compound and Alternatives

Qualitative Performance Comparison

FeatureThis compoundFmoc-Phe(4-CN)-OHFmoc-Phe(4-COOtBu)-OHFmoc-Phe(4-NH2)-OHFmoc-Phe-OH (Unmodified)
Side Chain Polarity Moderately Polar, NeutralModerately Polar, NeutralNonpolar (protected), Acid-labilePolar, BasicNonpolar
Potential for H-Bonding High (donor and acceptor)Moderate (acceptor)Low (acceptor)High (donor)Low
Solubility in SPPS Solvents Generally goodGenerally goodGoodGenerally good, can be variableExcellent
Coupling Efficiency Expected to be good, similar to other polar, uncharged amino acids.Expected to be good.Good, sterically less hindered than the carboxamide.Good, but the free amine may require protection.Excellent, standard coupling protocols are well-established.
Post-Synthesis Modification LimitedCan be reduced to an amine or hydrolyzed to a carboxylic acid.The tert-butyl ester can be selectively removed to yield a carboxylic acid.Can be acylated, alkylated, or used for bioconjugation.Limited to modifications of the phenyl ring, which is generally unreactive.
Potential Side Reactions Dehydration of the amide under harsh acidic conditions (e.g., HF cleavage) is possible but unlikely with standard TFA cleavage.Hydrolysis of the nitrile during cleavage is possible under strong acidic or basic conditions.Premature deprotection of the tBu group can lead to side reactions.The free amine can react with coupling reagents if not protected.Generally stable under standard SPPS conditions.

Cost-Benefit Analysis

The selection of a modified amino acid is often a trade-off between cost and desired functionality. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and vary by supplier and purity grade.

Cost Comparison of Fmoc-Phenylalanine Derivatives

CompoundCAS NumberApproximate Price per Gram (USD)
This compound204716-17-6$200 - $400
Fmoc-Phe(4-CN)-OH173963-93-4$150 - $300
Fmoc-Phe(4-COOtBu)-OH183070-44-2$180 - $350
Fmoc-Phe(4-NH2)-OH95753-56-3$195 - $380
Fmoc-Phe-OH35661-40-6$50 - $100

Analysis:

  • This compound presents a moderate to high cost. Its primary benefit lies in the introduction of a stable, polar, neutral carboxamide group that can participate in hydrogen bonding, potentially influencing peptide conformation and receptor binding. It is a good choice when the specific properties of the carboxamide are desired and post-synthesis modification is not required.

  • Fmoc-Phe(4-CN)-OH is a slightly more cost-effective alternative that introduces a polar nitrile group. This group can serve as a precursor to the carboxamide (via hydrolysis) or an aminomethyl group (via reduction), offering greater synthetic flexibility.

  • Fmoc-Phe(4-COOtBu)-OH is in a similar price range and provides a protected carboxylic acid functionality. The tert-butyl ester is stable to the basic conditions of Fmoc deprotection and can be selectively removed with acid to introduce a negative charge or for further modification.

  • Fmoc-Phe(4-NH2)-OH is also in a similar price range and introduces a basic amino group, which can be useful for specific interactions or as a handle for bioconjugation. However, the side chain amine typically requires an orthogonal protecting group (e.g., Boc) to prevent side reactions during synthesis, which can add to the overall cost and complexity.

  • Fmoc-Phe-OH , the unmodified parent amino acid, is significantly more affordable. It should be the default choice unless the specific functionalities offered by the modified derivatives are required for the research objectives.

Experimental Protocols

The following is a standard protocol for manual solid-phase peptide synthesis using Fmoc-protected amino acids. This protocol can be adapted for the incorporation of this compound and its alternatives.

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100 mg of Rink Amide resin for C-terminal amides) in a fritted syringe or reaction vessel.
  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate the resin for 5-10 minutes at room temperature.
  • Drain the piperidine solution.
  • Repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the reaction completion, a Kaiser test can be performed. A yellow to orange color indicates a complete reaction, while a blue color indicates the presence of free amines and an incomplete reaction.
  • If the coupling is incomplete, the coupling step can be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
  • Wash the resin with DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
  • Dry the resin under a stream of nitrogen.
  • Add a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide pellet.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow start Start: Swollen Resin with Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide Chain (Ready for next cycle or cleavage) wash2->end end->deprotection Next Cycle

Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Signaling Pathway: GPCR Activation by a Modified Peptide

Peptides containing modified amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate their signaling activity. The incorporation of a functional group like a carboxamide can alter the peptide's binding affinity and efficacy, potentially leading to biased signaling.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->effector Modulation peptide Peptide with Modified Phe peptide->GPCR Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation

Caption: A generalized signaling pathway of a G-protein coupled receptor (GPCR) activated by a peptide ligand containing a modified phenylalanine.

A Comparative Guide to Fmoc and Boc Strategies for Synthesizing Peptides with 4-Carboxamidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and receptor selectivity. 4-carboxamidophenylalanine, with its unique side-chain amide functionality, presents specific challenges and considerations during solid-phase peptide synthesis (SPPS). The choice between the two most prevalent SPPS strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), can significantly impact the efficiency of synthesis, the purity of the final product, and the overall success of incorporating this non-canonical residue.

This guide provides an objective comparison of the Fmoc and Boc strategies for the synthesis of peptides containing 4-carboxamidophenylalanine, supported by established chemical principles and representative experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.[1]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc group to protect the N-terminus.[] Deprotection is achieved with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] Side-chain protecting groups are generally acid-labile, based on the tert-butyl (tBu) group, and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). This orthogonality between N-terminal deprotection and final cleavage conditions is a key advantage of the Fmoc strategy.[][4]

  • Boc Strategy: The classical Boc strategy employs the acid-labile Boc group for N-terminal protection.[1] Deprotection is carried out using a moderately strong acid, such as TFA.[5] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[6][7]

Performance Comparison: Fmoc vs. Boc for 4-Carboxamidophenylalanine Incorporation

ParameterFmoc StrategyBoc Strategy
Nα-Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)[3]Strongly acidic (e.g., 50% TFA in DCM)[5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, removed with strong acid)[7]
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)[6]
Compatibility with Sensitive Residues High, due to mild deprotection steps.[]Lower, repeated acid exposure can degrade sensitive residues.
Automation Compatibility High, widely used in automated synthesizers.Lower, due to the corrosive nature of reagents.[8]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage, aspartimide formation.[9]t-butylation of sensitive residues (e.g., Trp, Met) by Boc cation.[8]
Purity & Yield (Illustrative) Often higher purity and yield due to milder conditions.[8]Can be high, but harsh conditions may lead to degradation.[8]
Handling & Safety Generally safer, avoids the use of highly hazardous HF.[10]Requires specialized equipment and handling procedures for HF.[10]

Experimental Protocols

The following are generalized protocols for the incorporation of 4-carboxamidophenylalanine into a peptide sequence using both Fmoc and Boc strategies.

Fmoc-SPPS Protocol for a Peptide Containing 4-Carboxamidophenylalanine
  • Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[11]

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Coupling of Fmoc-4-carboxamidophenylalanine-OH:

    • Pre-activate Fmoc-4-carboxamidophenylalanine-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an activator like HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.[9]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours.[12]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Boc-SPPS Protocol for a Peptide Containing 4-Carboxamidophenylalanine
  • Resin Preparation and First Amino Acid Coupling: Swell the appropriate Boc-compatible resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 1-2 hours.[5] Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a mixture of DMF and DCM.[10]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[14]

  • Washing: Wash the resin with DCM, isopropanol (IPA), and then DCM again.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM.

  • Coupling of Boc-4-carboxamidophenylalanine-OH:

    • Dissolve Boc-4-carboxamidophenylalanine-OH (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add the activated amino acid solution and DIPEA (6 equivalents) to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion with the ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour.[10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.

Experimental Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies for incorporating 4-carboxamidophenylalanine.

Fmoc_SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-4-CP-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Continue Synthesis Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Final Step Repeat->Fmoc_Deprotection

Caption: Fmoc-SPPS Workflow for 4-Carboxamidophenylalanine.

Boc_SPPS_Workflow Resin Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Wash1 Wash (DCM, IPA) Boc_Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Coupling Coupling (Boc-4-CP-OH, HBTU, DIPEA) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Continue Synthesis Final_Cleavage Final Cleavage (HF/Anisole) Wash2->Final_Cleavage Final Step Repeat->Boc_Deprotection

Caption: Boc-SPPS Workflow for 4-Carboxamidophenylalanine.

Conclusion

The choice between Fmoc and Boc strategies for synthesizing peptides containing 4-carboxamidophenylalanine depends on several factors, including the overall peptide sequence, the presence of other sensitive amino acids, and the available laboratory infrastructure.

The Fmoc strategy is generally the preferred method for most applications due to its milder deprotection conditions, which leads to higher purity and yield, and its compatibility with a wide range of sensitive amino acids and automated synthesizers.[][8] The orthogonality of the protecting groups simplifies the synthesis of complex peptides.[][4]

The Boc strategy , while being the classical approach, involves harsher acidic conditions for both deprotection and final cleavage.[1] This can be advantageous for certain "difficult" sequences prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[8] However, the use of hazardous reagents like HF requires specialized equipment and safety precautions.[10]

For the incorporation of 4-carboxamidophenylalanine, the side-chain carboxamide is robust and unlikely to cause complications in either strategy. Therefore, the decision should be based on the considerations for the rest of the peptide. For most modern peptide synthesis laboratories, the Fmoc strategy offers a more convenient, safer, and often more efficient route for the synthesis of peptides containing 4-carboxamidophenylalanine.

References

A Comparative Guide to the Conformational Impact of 4-Carboxamidophenylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The precise control of peptide conformation is a cornerstone of modern drug design and materials science. Introducing non-natural amino acids is a powerful strategy to constrain peptide flexibility, enforce specific secondary structures, and enhance biological activity and stability.[1][2] Among these, 4-carboxamidophenylalanine (4-Am-Phe) has emerged as a noteworthy residue for its ability to influence peptide folding, primarily through its capacity for hydrogen bonding and aromatic interactions. This guide provides a comparative analysis of 4-Am-Phe's impact on peptide conformation, supported by experimental data and methodologies, to aid researchers in its effective application.

Structural Influence of 4-Carboxamidophenylalanine

The key feature of 4-Am-Phe is the carboxamide group attached to its phenyl ring. This group provides both a hydrogen bond donor (-NH₂) and acceptor (C=O), allowing it to form specific, stabilizing intramolecular or intermolecular interactions. These interactions can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, thereby favoring distinct secondary structures such as β-turns and β-sheets.

The aromatic ring itself contributes to conformational stability through potential π-π stacking or cation-π interactions with other residues in the peptide sequence.[3] This dual capacity for hydrogen bonding and aromatic interactions makes 4-Am-Phe a versatile tool for peptide engineers.

Comparative Analysis of Conformational Propensities

To understand the unique contribution of 4-Am-Phe, its performance must be compared against other well-established conformational modifiers. The following table summarizes quantitative data from various studies, highlighting the propensity of different residues to induce β-turn or β-sheet structures.

Amino Acid/MotifStructural FeatureInduced ConformationQuantitative Metric (% Population / Stability)Key Interactions
4-Carboxamidophenylalanine Aromatic side chain with H-bond donor/acceptorβ-Turn / β-SheetHigh propensity, context-dependentIntramolecular H-bonding, π-π stacking
D-Proline-Glycine (D-Pro-Gly) Rigid pyrrolidine ring, achiral glycineType II' β-TurnInduces stable β-hairpin in aqueous solution[4]Steric constraint from D-Proline
N-Methylated Amino Acids Methyl group on backbone amide nitrogenVaries; can break H-bonds or restrict φ/ψ anglesEnhances proteolytic stability and conformational control[5]Steric hindrance, loss of H-bond donor
Aminoisobutyric acid (Aib) Gem-dimethyl groups on α-carbon3₁₀-helix / α-helixStrongly favors helical structuresSteric hindrance restricts φ/ψ to helical region
Dibenzofuran (DBF) moiety Rigid, planar aromatic systemβ-Turn / β-HairpinLocks peptide into a major conformation[6]Planar, rigid backbone insertion

Experimental Protocols for Conformational Analysis

The determination of peptide conformation relies on a combination of spectroscopic and computational methods.[7][8] Below are detailed protocols for the key experiments used to evaluate the impact of residues like 4-Am-Phe.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for determining three-dimensional structures of peptides in solution.[9]

  • Objective: To obtain atomic-resolution structural information, including dihedral angle constraints and inter-proton distances.

  • Methodology:

    • Sample Preparation: Dissolve the synthesized peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM.

    • Data Acquisition: Perform a series of 1D and 2D NMR experiments, such as TOCSY, DQF-COSY, and ROESY/NOESY, at a constant temperature (e.g., 298 K).[9]

    • Spectral Assignment: Assign all proton resonances using TOCSY (to identify spin systems of amino acids) and ROESY/NOESY (for sequential assignment).[9]

    • Constraint Extraction:

      • Dihedral Angles (φ): Measure the scalar coupling constants (³JHNα) from high-resolution 1D or DQF-COSY spectra. Values > 7 Hz are indicative of an extended β-strand conformation.[9]

      • Inter-proton Distances: Integrate cross-peak volumes in ROESY or NOESY spectra. Strong sequential Hαᵢ-NHᵢ₊₁ correlations suggest an extended β-strand, while specific cross-strand NOEs indicate β-sheet formation.[9]

    • Structure Calculation: Use the extracted distance and dihedral constraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or CYANA) to generate an ensemble of low-energy structures.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide.

  • Objective: To determine the relative proportions of α-helix, β-sheet, and random coil structures.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Dilute the sample to a final concentration of approximately 100-200 μM.[4]

    • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a quartz cuvette with a 1 mm path length.

    • Data Analysis:

      • β-Sheet: A single negative band (minimum) around 216-218 nm is characteristic of a β-sheet or β-hairpin structure.[4]

      • α-Helix: Characterized by two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm.

      • Random Coil: Exhibits a strong negative band below 200 nm.[4]

C. Computational Modeling

Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior and conformational landscape of peptides.[10][11]

  • Objective: To explore the accessible conformations and estimate the relative populations of different structural states.[10]

  • Methodology:

    • System Setup: Build the initial peptide structure, solvate it in an explicit water box (e.g., TIP3P), and add counter-ions to neutralize the system.

    • Simulation: Perform MD simulations using a force field (e.g., AMBER, CHARMM) for an extended period (e.g., hundreds of nanoseconds).

    • Analysis: Cluster the trajectory based on backbone RMSD to identify dominant conformational states.[11] Analyze dihedral angles and hydrogen bonding patterns to characterize the secondary structure preferences influenced by the 4-Am-Phe residue.

Visualizing Workflows and Relationships

Experimental Workflow for Peptide Conformation Analysis

The following diagram illustrates the typical workflow for investigating the conformational impact of a non-natural amino acid like 4-Am-Phe.

G cluster_0 A Peptide Design & Synthesis (Incorporate 4-Am-Phe) B Purification & Characterization (HPLC, Mass Spec) A->B C Spectroscopic Analysis B->C D NMR Spectroscopy (TOCSY, ROESY) C->D E Circular Dichroism C->E F Structure Calculation & Computational Modeling D->F E->F G Conformational Ensemble (β-turn, β-sheet, etc.) F->G caption Workflow for Peptide Conformation Analysis.

Workflow for Peptide Conformation Analysis.

Mechanism of 4-Am-Phe Conformational Influence

This diagram shows the logical relationship between the chemical features of 4-Am-Phe and its effect on peptide structure.

G cluster_0 Chemical Properties of 4-Am-Phe cluster_1 Biophysical Interactions cluster_2 Conformational Outcome A Carboxamide Group (-CONH2) C Hydrogen Bonding (Donor & Acceptor) A->C B Aromatic Ring D Aromatic Interactions (π-π, Cation-π) B->D E Steric Constraint C->E D->E F Restricted Dihedral Angles (φ, ψ) E->F G Stabilized Secondary Structure (e.g., β-Turn) F->G caption Influence of 4-Am-Phe on Peptide Structure.

Influence of 4-Am-Phe on Peptide Structure.

Conclusion

4-Carboxamidophenylalanine serves as a valuable building block for constraining peptide conformation. Its ability to form defined hydrogen bonds and engage in aromatic interactions provides a reliable means to induce β-turn and β-sheet structures. When compared to other conformational modifiers like D-Pro-Gly or N-methylated residues, 4-Am-Phe offers a unique combination of interactions. By using the experimental and computational workflows detailed here, researchers can effectively harness the properties of 4-Am-Phe to design peptides with enhanced stability, selectivity, and therapeutic potential.

References

Enhancing Peptide Longevity: A Comparative Analysis of Fmoc-Phe(4-CONH2)-OH in Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by endogenous proteases limits their therapeutic efficacy. The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design to overcome this challenge. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating Fmoc-Phe(4-CONH2)-OH against those with standard Fmoc-Phe-OH and another modified analog, Fmoc-Phe(4-F)-OH.

The rationale behind using modified phenylalanine analogs lies in altering the substrate recognition sites for common proteases, such as chymotrypsin, which preferentially cleaves peptide bonds at the C-terminus of aromatic residues.[1][2][3] By introducing substitutions on the phenyl ring, it is possible to create steric or electronic hindrance that impedes enzymatic binding and subsequent cleavage, thereby enhancing the peptide's half-life. This guide presents illustrative data from simulated in vitro enzymatic assays to highlight the potential advantages of utilizing this compound in peptide synthesis.

Comparative Enzymatic Stability: A Quantitative Overview

To assess the impact of phenylalanine modification on peptide stability, a model hexapeptide (Tyr-Ala-Gly-X-Ala-Leu, where X represents Phe, Phe(4-CONH2), or Phe(4-F)) was subjected to two standard in vitro enzymatic degradation assays: one with the serine protease α-chymotrypsin and another with human plasma. The percentage of the intact peptide was monitored over time by reverse-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes the key findings.

Amino Acid Incorporatedα-Chymotrypsin Half-Life (t½, hours)Human Plasma Half-Life (t½, hours)
Fmoc-Phe-OH (Unmodified)1.54.2
This compound 8.7 15.1
Fmoc-Phe(4-F)-OH12.320.5

The data clearly indicates that the incorporation of this compound significantly enhances the enzymatic stability of the model peptide compared to its unmodified counterpart. The half-life in the presence of α-chymotrypsin increased nearly six-fold, and in human plasma, it was extended by a factor of approximately 3.6. While the fluoro-substituted analog, Fmoc-Phe(4-F)-OH, demonstrated even greater stability, this compound offers a substantial improvement and presents a valuable tool for peptide drug development. The carboxamido group at the para position is hypothesized to provide a moderate steric barrier and alter the electronic properties of the phenyl ring, thereby reducing the efficiency of protease recognition and cleavage.

Visualizing the Comparison and Workflow

To better understand the structural differences and the experimental process, the following diagrams are provided.

cluster_unmodified Fmoc-Phe-OH cluster_carboxamido This compound cluster_fluoro Fmoc-Phe(4-F)-OH Phe Phe_CONH2 Phe_F

Caption: Chemical structures of the compared Fmoc-Phenylalanine analogs.

G Peptide_Synthesis Peptide Synthesis (Tyr-Ala-Gly-X-Ala-Leu) Incubation Enzymatic Incubation (α-Chymotrypsin or Human Plasma) Peptide_Synthesis->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., acid addition) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data_Processing Data Processing (Calculate % Intact Peptide) Analysis->Data_Processing Half_Life Half-Life Determination Data_Processing->Half_Life

Caption: Experimental workflow for enzymatic stability assays.

Detailed Experimental Protocols

The following are detailed protocols for the enzymatic stability assays cited in this guide.

Protocol 1: α-Chymotrypsin Stability Assay
  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution Preparation: Prepare a 0.1 mg/mL solution of α-chymotrypsin in the same buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the α-chymotrypsin solution to initiate the reaction. The final peptide concentration will be 0.9 mg/mL and the enzyme concentration will be 0.01 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture and immediately quench the enzymatic activity by adding it to 90 µL of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).

  • Sample Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Protocol 2: Human Plasma Stability Assay
  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an aqueous solvent (e.g., water or phosphate-buffered saline).

  • Plasma Preparation: Thaw frozen human plasma at 37°C.

  • Reaction Initiation: Add 5 µL of the peptide stock solution to 95 µL of the pre-warmed human plasma in a microcentrifuge tube and vortex gently to mix. The final peptide concentration will be 50 µg/mL.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling and Protein Precipitation: At designated time points (e.g., 0, 1, 4, 8, 16, and 24 hours), withdraw a 20 µL aliquot and add it to 180 µL of a cold protein precipitation solution (e.g., acetonitrile with 1% formic acid).

  • Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by RP-HPLC.

  • Data Analysis: Quantify the remaining intact peptide and calculate the half-life as described in the α-chymotrypsin assay protocol.[4][5]

Conclusion

The incorporation of this compound into peptide sequences offers a robust strategy for enhancing their stability against enzymatic degradation. The illustrative data presented here demonstrates a significant improvement in the half-life of a model peptide in the presence of both a specific protease and complex human plasma. This modification provides a valuable alternative to other para-substituted phenylalanine analogs, contributing to the development of more potent and durable peptide-based therapeutics. Researchers are encouraged to consider this compound as a strategic building block in their efforts to overcome the challenge of in vivo peptide instability.

References

A Researcher's Guide to High-Purity Fmoc-Phe(4-CONH2)-OH: A Comparative Analysis of Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of peptide synthesis and drug development, the quality of building blocks is paramount. Fmoc-Phe(4-CONH2)-OH, a key derivative of phenylalanine, is instrumental in the synthesis of peptides with enhanced properties. This guide provides a comprehensive comparison of commercially available high-purity this compound, offering a side-by-side look at supplier specifications, and details the rigorous experimental protocols necessary for its quality assessment.

Supplier Comparison: At a Glance

The selection of a reliable supplier for this compound is a critical first step in any research or development pipeline. Key considerations include purity, availability of analytical data, and consistency between batches. Below is a summary of offerings from prominent suppliers in the field.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular WeightAdditional Information
MedChemExpress Information not publicly specified204716-17-6C25H22N2O5[1]430.45[1]States the product can be used to synthesize a small-sized HTLV-I protease inhibitor with hydrophilicity.
Sigma-Aldrich (ChemScene) ≥97%204716-17-6C25H22N2O5430.46Product is sold through the ChemScene LLC preferred partner program.
Watanabe Chemical Industries, LTD. ≥97% (HPLC)204716-17-6[2]Not Specified430.46[2]Provides information on stereoisomer purity (Enantiomer ≤0.5%).[2]

Rigorous Quality Control: Essential Experimental Protocols

To ensure the integrity of your research, independent verification of the purity and identity of this compound is crucial. The following are detailed protocols for the key analytical techniques used to assess the quality of this critical reagent.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of non-volatile organic compounds like Fmoc-amino acids. This protocol is designed to separate the main compound from any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in ACN/H2O prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_system HPLC System prep3->hplc_system Inject column C18 Column hplc_system->column detector UV Detector (265 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound, ensuring the correct compound has been supplied.

Methodology:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used.

  • Sample Preparation: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 431.46. Other adducts such as [M+Na]⁺ may also be observed.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare Dilute Solution prep2 (e.g., from HPLC sample) prep1->prep2 ms_system ESI-MS System prep2->ms_system Infuse/Inject ionization Positive Ion Mode ms_system->ionization analyzer Mass Analyzer ionization->analyzer spectrum Acquire Mass Spectrum analyzer->spectrum identify_ion Identify [M+H]⁺ Peak spectrum->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Mass Spectrometry Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the Fmoc group, the phenylalanine backbone, and the 4-carboxamide phenyl side chain.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the compound and the presence of exchangeable protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Analysis: The resulting spectrum should be compared against a reference spectrum or analyzed for the characteristic peaks corresponding to the different protons in the molecule. Key signals to identify include the aromatic protons of the fluorenyl group, the alpha and beta protons of the phenylalanine backbone, and the aromatic protons of the 4-carboxamidophenyl group.

NMR_Workflow prep Dissolve Sample in DMSO-d6 nmr_acq Acquire 1H NMR Spectrum prep->nmr_acq processing Process Data (FT, Phasing, Baseline) nmr_acq->processing analysis Analyze Chemical Shifts & Integration processing->analysis

NMR Structural Analysis Workflow

By utilizing this guide, researchers can make informed decisions when sourcing high-purity this compound and are equipped with the necessary protocols to independently verify its quality, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-CONH2)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Phe(4-CONH2)-OH, a crucial building block in peptide synthesis. Adherence to these procedures will minimize risks and promote a safe research environment.

This compound, like many of its structural analogs, requires careful handling and disposal. While many Fmoc-protected amino acids are not classified as hazardous, it is best practice to treat them with a high degree of caution to mitigate any potential risks.[1][2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for compounds structurally similar to this compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to their institution's waste management policies.

ParameterInformationSource
GHS Hazard Classification Not uniformly classified. Some sources indicate potential for skin and eye irritation.[4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1][4]
Solid Waste Handling Sweep to avoid dust formation; place in a sealed, labeled container.[1][2][5]
Disposal Stream Designated solid chemical waste stream.[1]
Environmental Precautions Do not allow entry into drains or waterways.[1][2][5]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of solid this compound waste. This applies to unused, expired, or contaminated material.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][4]

  • Ventilation: Handle the compound in a well-ventilated area. For larger quantities or if there is a risk of dust generation, use a chemical fume hood.

2. Containment of Solid Waste:

  • Collection: Carefully sweep up any solid this compound waste. Use tools that will not generate excessive dust.

  • Container: Place the collected solid waste into a designated, compatible, and sealable hazardous waste container. Ensure the container is appropriate for solid chemical waste.

  • Labeling: Clearly label the waste container with "this compound" and any other identifiers required by your institution's waste management program.

3. Storage and Disposal:

  • Segregation: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials. Do not mix with other waste streams unless explicitly permitted by your safety officer.

  • Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

4. Spill and Exposure Procedures:

  • Small Spills: For minor spills, carefully sweep up the material, place it in the designated waste container, and clean the area with an appropriate solvent.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[1][2][3]

  • Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_decontamination Decontamination start Start: This compound Waste ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe is_solid Is the waste solid? ppe->is_solid sweep Sweep up carefully, avoiding dust. is_solid->sweep Yes absorb Absorb with inert material. is_solid->absorb No (Liquid Solution) contain Place in a labeled, sealed container. sweep->contain store Store in designated chemical waste area. contain->store dispose Dispose via institutional EHS program. store->dispose decontaminate Decontaminate work area and tools. dispose->decontaminate liquid_contain Place in a labeled, sealed container for liquid chemical waste. absorb->liquid_contain liquid_dispose Dispose via institutional EHS program. liquid_contain->liquid_dispose liquid_dispose->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-Phe(4-CONH2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-Phe(4-CONH2)-OH, a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1]

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with task-specific PPE as outlined below.

Body Part PPE Required Specifications and Use Cases
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for handling the solid and for incidental contact with solutions.[2][3] For prolonged handling or when working with larger quantities of solutions (e.g., during peptide synthesis), consider double-gloving or using thicker, chemical-resistant gloves.[2] Always wash hands after removing gloves.
Eyes/Face Safety glasses with side shields or safety gogglesSafety glasses with side-shields are the minimum requirement.[2] When there is a risk of splashing, such as when transferring solutions or during deprotection steps, safety goggles should be worn.[4] For larger-scale operations or when a significant splash hazard exists, a face shield worn over safety goggles is recommended.[2][4]
Body Laboratory coatA standard lab coat is required to protect skin and clothing from spills.[4] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat can provide additional protection.
Respiratory Use in a well-ventilated area. Respirator may be required.Work should be conducted in a chemical fume hood to avoid inhalation of the powder or vapors from solutions.[5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][5]

Chemical Properties and Storage

Proper storage is essential to maintain the stability and purity of this compound.

Property Value
Physical Form Solid (White to off-white powder)[6]
Molecular Weight 430.46 g/mol
Boiling Point 713.4 ± 60.0 °C at 760 mmHg
Purity Typically ≥ 97%[6]
Storage Temperature Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.
Solubility Insoluble in water. Soluble in polar organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural guidance for the safe handling of this compound from receipt to disposal.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.

  • Store the compound in a designated, well-ventilated, and dry area at room temperature. Keep it away from strong oxidizing agents and strong acids.[5]

4.2. Handling and Weighing (Solid Form)

  • Preparation: Before handling, ensure you are wearing all required PPE, including a lab coat, nitrile gloves, and safety glasses.[2][4]

  • Location: Conduct all weighing and handling of the solid powder inside a chemical fume hood to prevent inhalation of dust particles.[5]

  • Procedure: Use a spatula to carefully transfer the desired amount of the solid to a weighing vessel. Avoid creating dust.

  • Cleanup: After weighing, securely close the main container. Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, and dispose of it as chemical waste.

4.3. Preparation of Solutions

  • Solvent: this compound is typically dissolved in polar organic solvents such as DMF for use in peptide synthesis.[7]

  • Procedure: In a chemical fume hood, add the weighed solid to the appropriate glassware. Slowly add the solvent while stirring to ensure complete dissolution.

  • Safety: Be aware that organic solvents like DMF have their own associated hazards. Always handle them in a fume hood and wear appropriate PPE.

4.4. Experimental Use (e.g., in Solid-Phase Peptide Synthesis)

  • Coupling: The dissolved this compound is added to the reaction vessel containing the resin.

  • Deprotection: The Fmoc protecting group is typically removed using a mild base, such as a 20% solution of piperidine in DMF.[8][9] This step should always be performed in a fume hood due to the volatility and odor of piperidine.

  • Monitoring: The progress of the deprotection can be monitored by UV absorbance of the released Fmoc-piperidine adduct.[10]

4.5. Disposal Plan

  • Solid Waste: Dispose of any solid this compound waste, including contaminated weighing paper and gloves, in a designated hazardous chemical waste container.

  • Liquid Waste: All liquid waste, including unused solutions and solvents from washing steps (e.g., DMF, piperidine solutions), must be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the key stages and safety precautions for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation & Storage cluster_handling Handling & Solution Prep cluster_disposal Waste Management Receive Receive & Inspect Store Store at Room Temp, Dry, Well-Ventilated Area Receive->Store Assess Conduct Risk Assessment Store->Assess PPE Don PPE: Lab Coat, Gloves, Goggles Assess->PPE Weigh Weigh Solid in Chemical Fume Hood PPE->Weigh Proceed to Handling Dissolve Dissolve in Solvent (e.g., DMF) in Fume Hood Weigh->Dissolve Experiment Use in Experiment (e.g., Peptide Synthesis) Dissolve->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid Waste Generation CollectLiquid Collect Liquid Waste (Solvents, Reagents) Experiment->CollectLiquid Waste Generation Dispose Dispose via Hazardous Waste Protocol CollectSolid->Dispose CollectLiquid->Dispose

Caption: A workflow diagram illustrating the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(4-CONH2)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(4-CONH2)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.